Amuvatinib

Catalog No.
S548022
CAS No.
850879-09-3
M.F
C23H21N5O3S
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amuvatinib

CAS Number

850879-09-3

Product Name

Amuvatinib

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HPK 56; HPK-56; HPK56; MP470; MP-470; MP 470; Amuvatinib.

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

The exact mass of the compound Amuvatinib is 447.13651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primary Targets and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Amuvatinib has a dual mechanism of action, targeting both receptor tyrosine kinases (RTKs) and key components of the DNA repair machinery [1] [2].

Table 1: Primary Kinase Targets of this compound

Target Protein IC50 Value Biological Role and Relevance in Cancer
c-Kit (D816H mutant) 10 nM [3] Receptor tyrosine kinase; mutated in gastrointestinal stromal tumors (GIST) and other cancers. [1] [4]
PDGFRα (V561D mutant) 40 nM [3] Platelet-derived growth factor receptor; implicated in tumor growth and stroma interaction. [1]
Flt3 81 nM [5] Receptor tyrosine kinase; often mutated in acute myeloid leukemia (AML). [1]
c-Met ~5 μM [6] Hepatocyte growth factor receptor; promotes cell survival, migration, and invasion. [1] [6]
c-Ret Suppressed [1] Receptor tyrosine kinase; involved in cell growth and differentiation. [1]
Rad51 Suppressed [2] A key protein in the homologous recombination pathway for repairing DNA double-strand breaks. [7] [2]

The following diagram illustrates how this compound exerts its dual anti-tumor effects by simultaneously inhibiting multiple kinase signaling pathways and disrupting DNA repair.

G This compound This compound (MP-470) KinaseInhibition Kinase Inhibition This compound->KinaseInhibition DNArepairInhibition DNA Repair Inhibition This compound->DNArepairInhibition cKit c-Kit KinaseInhibition->cKit PDGFRa PDGFRα KinaseInhibition->PDGFRa Flt3 Flt3 KinaseInhibition->Flt3 cMet c-Met KinaseInhibition->cMet cRet c-Ret KinaseInhibition->cRet Rad51 Rad51 Protein DNArepairInhibition->Rad51 Suppresses SurvivalSignaling Cell Proliferation & Survival (PI3K/AKT, MAPK/ERK pathways) cKit->SurvivalSignaling Inhibits PDGFRa->SurvivalSignaling Inhibits Flt3->SurvivalSignaling Inhibits cMet->SurvivalSignaling Inhibits cRet->SurvivalSignaling Inhibits HRrepair Homologous Recombination DNA Repair Rad51->HRrepair Disrupts TumorDeath Tumor Cell Death & Growth Inhibition SurvivalSignaling->TumorDeath ChemoRadSensitization Sensitization to Chemotherapy/Radiation HRrepair->ChemoRadSensitization

This compound's dual mechanism of action simultaneously blocks multiple cancer-promoting signaling pathways and disrupts DNA damage repair, leading to cancer cell death and enhanced sensitivity to therapy.

Clinical and Preclinical Applications

Based on its mechanism, this compound has been investigated in clinical trials, primarily in combination with other anti-cancer agents.

Table 2: Key Clinical and Preclinical Findings for this compound

Cancer Type Study Type / Model Key Findings
Small Cell Lung Cancer (SCLC) Phase 2 Clinical Trial (N=23) [7] Combined with platinum-etoposide in platinum-refractory patients. 2 of 23 (8.7%) achieved a centrally confirmed partial response. Durable disease control (>8 months) observed in two subjects with high c-Kit expression.
Multiple Myeloma In vitro (Cell lines & primary cells) [6] [8] Inhibited MET phosphorylation and induced cell death (up to 55% at 72h with 25 µM). Cytotoxic effects were more pronounced in malignant plasma cells than in non-malignant bone marrow cells.
Solid Tumors Phase 1 & Preclinical Studies [1] [2] [3] Demonstrated safety and tolerability in Phase 1. Preclinical data shows synergy with DNA-damaging agents (etoposide, radiation) and tumor growth inhibition in xenograft models.

Experimental Protocols for Key Assays

For researchers, here are methodologies from key studies that demonstrate this compound's activity.

1. Cell Viability / Cytotoxicity Assay (SRB Assay) [5]

  • Cell Lines: MiaPaCa-2, PANC-1, and GIST882 cells.
  • Procedure:
    • Plate cells at a density of 2×10³ to 1×10⁴ cells per well in 96-well plates.
    • On day 1, add serial dilutions of this compound (e.g., 0-30 µM, dissolved in DMSO) to the plates in quadruplicate.
    • Incubate the plates for 4 days.
    • Fix cells with 10% trichloroacetic acid solution.
    • Stain with 0.04% Sulforhodamine B (SRB) in 1% acetic acid.
    • Wash repeatedly to remove excess dye and dissolve the bound dye in 50 mM Tris solution.
    • Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell survival relative to the control (DMSO-treated) wells.

2. Western Blot Analysis for Target Modulation [3]

  • Cell Line: LNCaP prostate cancer cells.
  • Procedure:
    • Treat cells with this compound (e.g., 2, 5, 10 µM) for a specified duration (e.g., 30 hours).
    • Lyse cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific antibodies, such as:
      • Phospho-Akt (Ser473): To assess inhibition of downstream kinase signaling.
      • Rad51: To confirm suppression of DNA repair protein expression. [2]
    • Use antibodies against total Akt or actin as loading controls.
  • Expected Outcome: A dose-dependent decrease in phospho-Akt and Rad51 protein levels indicates successful target inhibition.

3. Homologous Recombination (HR) Efficiency Assay (DR-GFP Assay) [2]

  • Principle: This assay uses a cell line engineered with a direct repeat GFP (DR-GFP) reporter. Transfection with an I-SceI endonuclease creates a DNA double-strand break. Functional HR repair results in GFP expression, which can be quantified by flow cytometry.
  • Procedure:
    • Use H1299 lung carcinoma cells containing the DR-GFP reporter.
    • Treat cells with this compound.
    • Transfect with an I-SceI expression plasmid.
    • After 48-72 hours, analyze the percentage of GFP-positive cells via flow cytometry.
  • Data Analysis: A reduction in the percentage of GFP-positive cells in treated samples compared to the control indicates inhibition of homologous recombination efficiency.

References

Amuvatinib preclinical studies in vivo efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy Profile of Amuvatinib

Cancer Model / Area Key Findings / Mechanism Experimental Context & Evidence
NRAS-Mutant Melanoma Selective growth inhibition and cytotoxicity in NRAS-mutant cell lines; induced cell cycle arrest (S and G2/M phases) and apoptosis; inhibited Axl, AKT, and MAPK signaling or Axl and AKT signaling [1]. In vitro analysis of BRAF- and NRAS-mutant melanoma cell lines [1].
Multiple Myeloma Inhibited MET phosphorylation and downstream AKT and ERK signaling; induced cell death (up to 55% at 72 hours) and growth inhibition in cell lines and primary patient cells [2]. In vitro studies on myeloma cell lines (e.g., U266) and primary CD138+ cells from patients [2].
Small Cell Lung Cancer (SCLC) Synergistic effect with etoposide; hypothesized mechanism involves downregulation of Rad51, a key DNA repair protein, potentially overcoming resistance to DNA-damaging agents [3] [4]. In vitro and in vivo xenograft models [3] [4].
Overarching Mechanism Multi-targeted tyrosine kinase inhibitor targeting c-KIT, PDGFRα, c-MET, Axl, and Rad51 [1] [3] [5]. Based on pharmacological profiling [3] [5].

Detailed Experimental Protocols

The methodologies from key studies provide a template for evaluating this compound in preclinical models.

1. In Vitro Growth Inhibition and Cytotoxicity (Melanoma Study) [1]

  • Cell Culture: A panel of BRAF-mutant and NRAS-mutant melanoma cell lines were grown in standard media.
  • Treatment: Cells were treated with increasing doses of this compound for 72 hours.
  • Viability Assay: Cell viability was measured using the MTT assay, which assesses metabolic activity.
  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using software like GraphPad Prism.
  • Additional Assays:
    • Cell Cycle Analysis: Treated cells were stained with Propidium Iodide and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.
    • Apoptosis Analysis: Cells were stained with Annexin V and TMRM, then analyzed by flow cytometry to quantify early and late apoptotic events.
    • 3D Spheroid Culture: Cytotoxic effects were confirmed in a more physiologically relevant 3D cell culture model.

2. Signaling and Mechanism Analysis (Multiple Myeloma Study) [2]

  • Protein Analysis (Western Blot):
    • Proteins were extracted from treated cells using RIPA lysis buffer with protease inhibitors.
    • Protein extracts were separated by gel electrophoresis and transferred to a membrane.
    • Membranes were probed with antibodies against key proteins (e.g., pMET, MET, pAKT, AKT, pERK, ERK) and a loading control (e.g., GAPDH) to confirm uniform protein loading.
  • Cell Death Assay (Annexin V/PI Staining):
    • Primary CD138+ cells from myeloma patients were treated with this compound or a control (DMSO) for 24 hours.
    • Cells were stained with Annexin V and Propidium Iodide (PI).
    • The percentage of cell death was quantified using flow cytometry.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the primary molecular targets of this compound and the downstream signaling pathways it affects, integrating the key findings from the melanoma and multiple myeloma studies.

G GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL HGF HGF Ligand MET MET Receptor HGF->MET SCF SCF Ligand KIT c-KIT Receptor SCF->KIT AKT PI3K/AKT Pathway AXL->AKT MAPK MAPK Pathway AXL->MAPK MET->AKT MET->MAPK KIT->AKT KIT->MAPK Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival DNA_Repair DNA Repair (Rad51) Survival->DNA_Repair This compound This compound This compound->AXL Inhibits This compound->MET Inhibits This compound->KIT Inhibits This compound->DNA_Repair Suppresses

This compound inhibits multiple receptor tyrosine kinases and Rad51 to block cancer survival signals.

Interpretation of Available Evidence

The available data, while promising, comes with important limitations:

  • Heavy Reliance on In Vitro Data: The most detailed mechanistic evidence is from cell culture experiments. The translation of these effects to complex living organisms (in vivo) requires further validation.
  • Focus on Specific Cancers: Strong preclinical data exists for NRAS-mutant melanoma, multiple myeloma, and SCLC, but its applicability to other cancer types is less defined.
  • Clinical Translation Challenges: As noted in the SCLC study, the efficacy observed in preclinical models did not successfully translate to a predefined clinical endpoint in a phase II trial, highlighting the gap between lab findings and patient benefit [4].

References

Amuvatinib's c-Kit Mutant Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative inhibitory data (IC50 values) of amuvatinib against specific c-Kit mutants, based on cell-free kinase assays [1] [2].

c-Kit Mutant IC50 (nM)
c-Kit (D816H) 10
c-Kit (V560G) 34
c-Kit (V654A) 127
c-Kit (D816V) 950

This compound also inhibits other kinase targets relevant to cancer pathogenesis, including PDGFRα (V561D) (IC50 = 40 nM), PDGFRα (D842V) (IC50 = 81 nM), Flt3, c-Met, and c-Ret [1] [3] [2].

Key Experimental Protocols

The methodology for obtaining the above data and related experimental details are as follows.

Kinase Inhibition Assay (Cell-Free)

This protocol is used to determine the IC50 values against purified kinase proteins [2].

  • Reaction Setup: Incubate the kinase enzyme (e.g., mutant c-Kit) with varying concentrations of this compound and radiolabeled γ-³²P-ATP.
  • Incubation: Allow the phosphorylation reaction to proceed for 30 minutes.
  • Detection: Electrophorese the reaction mixtures on an acrylamide gel.
  • Quantification: Quantitate kinase autophosphorylation by measuring the amount of radioactivity incorporated into the enzyme.
Cell Proliferation Assay (Cell-Based)

This method assesses the compound's potency in inhibiting the growth of cancer cell lines harboring c-Kit mutations [2].

  • Cell Lines: GIST882 cells (harboring a c-Kit gain-of-function mutation).
  • Procedure:
    • Plate cells in 96-well plates at a density of 2 × 10³ to 1 × 10⁴ cells per well.
    • On the following day, add serial dilutions of this compound to the plates (in quadruplicate).
    • Incubate the cells with the compound for 4 days.
    • Fix cells with 10% Trichloroacetic acid and stain with 0.04% Sulforhodamine B (SRB).
    • Dissolve the bound dye and measure absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell survival compared to the control (untreated) wells. The reported IC50 for this compound in GIST882 cells is 1.6 µM [2].

Dual Mechanism of Action

This compound's anti-tumor activity is mediated through two primary mechanisms, as illustrated in the signaling pathway below:

G cluster_kinase Kinase Inhibition Pathway cluster_dna DNA Repair Inhibition Pathway This compound This compound Kit c-Kit/PDGFRα (Mutant Forms) This compound->Kit Inhibits RAD51 RAD51 Protein This compound->RAD51 Downregulates Downstream1 Downstream Signaling (e.g., Akt, ERK) Kit->Downstream1 Outcomes1 Unchecked Cell Proliferation & Survival Downstream1->Outcomes1 DNADamage DNA-Damaging Agent (e.g., Chemo, Radiation) DNADamage->RAD51 Repair Homologous Recombination DNA Repair RAD51->Repair Outcomes2 Accumulated DNA Damage & Tumor Cell Death Repair->Outcomes2

This compound's dual mechanism targeting kinase signaling and DNA repair.

Clinical Development and Context

  • Clinical Trials: this compound has been evaluated in Phase 1 and 2 clinical trials for advanced solid tumors, including small cell lung cancer (SCLC) and gastrointestinal stromal tumors (GIST) [4] [5] [3].
  • Combination Therapy Rationale: Based on its DNA repair suppression mechanism, this compound has been studied in combination with DNA-damaging agents (like platinum-etoposide chemotherapy) to overcome drug resistance and sensitize tumor cells [4] [3].
  • Formulation Improvement: Early studies used a dry-powder capsule (DPC) formulation with low systemic exposure. A subsequent lipid-suspension capsule (LSC) formulation significantly improved bioavailability, with 300 mg administered every 8 hours established as the clinical dose for later-stage studies [6].

References

Amuvatinib historical development and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Amuvatinib (also known as MP-470, HPK-56) is a synthetic carbothioamide and a small-molecule, multi-targeted tyrosine kinase inhibitor [1]. It was originated by Montigen and developed by Astex Pharmaceuticals [2].

Its primary mechanisms of action include:

  • Tyrosine Kinase Inhibition: Targets and inhibits mutant c-KIT, PDGFRα (Platelet-Derived Growth Factor Receptor Alpha), c-Met, and FLT3 [2] [1].
  • DNA Repair Suppression: Potentiates the effect of DNA-damaging agents (like chemotherapy and radiation) by suppressing RAD51, a key protein in the homologous recombination DNA repair pathway [1] [3].

The diagram below illustrates how this compound targets multiple pathways to exert anti-tumor effects.

This compound's multi-targeted mechanism of action involves inhibiting key tyrosine kinases and suppressing DNA repair.

Preclinical and Clinical Development Timeline

This compound was investigated in Phase 1 and Phase 2 trials for various advanced solid tumors. Its development was discontinued after a Phase II trial in small cell lung cancer (SCLC) failed to meet its primary endpoint [4].

Development Phase Key Findings & Outcomes References
Preclinical Studies Showed synergy with DNA-damaging chemo (etoposide) and radiation; inhibited growth in SCLC cell lines and xenografts. [1]
Phase 1B Trial (2014) Combined with 5 standard chemo regimens; well-tolerated, no MTD reached; antitumor activity in neuroendocrine, NSCLC, and SCLC tumors. [3]
Phase 2 Trial (ESCAPE) Studied with carboplatin/etoposide in resistant/relapsed SCLC; clinical benefit rate of 22-23% failed to meet the predefined endpoint. [1] [4]
Discontinuation (Sep 2012) Development officially discontinued after Phase II results showed a 9.5% response rate, below the pre-specified threshold. [2] [4]

Key Quantitative Data from Clinical Trials

The table below summarizes efficacy and safety data from the pivotal Phase 1B trial and the Phase 2 ESCAPE trial.

Trial Parameter Phase 1B Trial (N=97) Phase 2 ESCAPE Trial (Evaluable N=21)
Primary Objective Estimate MTD & safety of 5 combination regimens Evaluate response rate in resistant/relapsed SCLC
Dosing This compound (100–800 mg/day) + chemo This compound (300 mg, thrice daily) + platinum/etoposide
Overall Response Rate (ORR) 12% (Partial Responses) 9.5% (Partial Responses)
Clinical Benefit Rate 45% (Stable Disease) 22-23%
Common Adverse Events Fatigue, alopecia, diarrhea, nausea, neutropenia, anemia, thrombocytopenia Information not specified in results

Conclusion for Researchers

This compound represents a case study in drug development where a compound with a rational, multi-targeted design and promising preclinical synergy with DNA-damaging agents did not demonstrate sufficient efficacy in later-stage clinical trials to warrant further development [4] [3]. Its history underscores the challenge of translating preclinical mechanistic insights into clinical success.

References

Comprehensive Application Notes: Amuvatinib in Combination with Platinum-Etoposide Chemotherapy for Small Cell Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Amuvatinib (MP-470) is an oral, multi-targeted tyrosine kinase inhibitor that has been investigated in combination with standard platinum-etoposide (EP) chemotherapy for the treatment of small cell lung cancer (SCLC). This small molecule therapeutic exhibits a dual mechanism of action targeting key pathways involved in cancer progression and treatment resistance. This compound potently inhibits mutant forms of receptor tyrosine kinases including c-Kit, PDGFRα, c-MET, and FLT3, which are implicated in tumor growth and survival signaling pathways. Additionally, it disrupts DNA damage repair mechanisms through suppression of RAD51, a critical protein in the homologous recombination repair pathway for DNA double-strand breaks. This unique combination of targets positioned this compound as a promising candidate to enhance chemotherapy efficacy in SCLC, particularly by countering DNA repair mechanisms that contribute to platinum resistance [1] [2].

The developmental status of this compound has evolved through clinical testing. Early phase I trials established the safety profile of this compound as a single agent in patients with advanced solid tumors, demonstrating tolerability up to 1,500 mg/day without reaching a maximum tolerated dose. The drug subsequently advanced to a phase II clinical trial (ESCAPE study) in combination with platinum-etoposide chemotherapy specifically for platinum-refractory SCLC patients. However, development for SCLC has been discontinued following the results of the phase II trial, which did not meet its primary efficacy endpoint in an unselected patient population. The drug remains an investigational compound that is available for licensing according to current database records [3] [4].

Clinical Trial Design and Objectives

ESCAPE Study Structure

The ESCAPE trial (NCT01357395) was designed as a phase II, open-label, multi-center study to evaluate the safety and potential benefit of this compound in combination with standard platinum-etoposide chemotherapy in SCLC patients who had demonstrated resistance to prior platinum-based treatment. The study employed a Simon two-stage design, requiring at least three centrally confirmed responses in the first 21 enrolled subjects to proceed to the second stage. The trial ultimately enrolled 24 subjects between September 2011 and May 2012, with 23 receiving the study treatment. The primary objective was to assess the overall objective response rate (complete or partial response per RECIST 1.1 criteria), while secondary endpoints included disease control rate, progression-free survival, overall survival, duration of response, pharmacokinetic interactions, and safety/tolerability profile [5] [1].

Patient Population Characteristics

The study focused on a platinum-refractory population with SCLC, representing a clinical scenario with limited treatment options and poor prognosis. Key eligibility criteria required patients to have histologically or cytologically confirmed SCLC with measurable disease per RECIST guidelines that met one of the following conditions: (1) disease progression during platinum-etoposide chemotherapy; (2) relapse within 90 days after completing platinum-etoposide chemotherapy; or (3) stable disease as best response after at least two cycles of platinum-etoposide chemotherapy. The baseline characteristics of enrolled patients reflected a challenging population with advanced disease: 96% had extensive-stage SCLC, the mean age was 62 years (range 44-80), and patients had received 1-3 prior anticancer regimens. The majority of patients (70%) had previously received carboplatin/etoposide, while the remainder received cisplatin/etoposide or a combination [5] [1].

Table 1: Baseline Characteristics of Patients in the ESCAPE Trial (N=23)

Characteristic Value
Mean Age (years) 62 (range 44-80)
Gender (% male/female) 48%/52%
Race (% White/African American) 87%/13%
Disease Stage (% extensive-stage/limited-stage) 96%/4%
ECOG Performance Status (% 0/1/2) 22%/57%/22%
Prior Anticancer Regimens (median) 1 (range 1-3)
Study Disease at Entry
- Disease progression during EP chemotherapy 39%
- Relapse ≤90 days from previous EP treatment 48%
- Stable disease after ≥2 cycles of EP 13%

Efficacy Outcomes and Biomarker Analysis

Primary and Secondary Endpoints

The efficacy results from the ESCAPE trial demonstrated limited activity of the this compound combination in the overall platinum-refractory SCLC population. Among 23 treated subjects, four partial responses (17.4%) were observed according to RECIST 1.1 criteria. However, only two of these responses (8.7%) were centrally confirmed, with response durations of 119 and 151 days respectively. Additionally, three subjects (13%) achieved confirmed stable disease. The independent assessment determined that among the first 21 subjects, fewer than three had a confirmed response, which did not meet the pre-specified threshold for continuing to the second stage of the Simon two-stage design. Consequently, enrollment was concluded after stage one, and the study did not meet its primary endpoint [1] [6].

The secondary efficacy endpoints provided additional context for interpreting the limited clinical activity observed. The disease control rate (including partial responses and stable disease) was approximately 30%, suggesting that a subset of patients derived some benefit from the combination therapy. The progression-free survival and overall survival data at the 6-month timepoint were collected as secondary outcomes, though detailed results were not provided in the available sources. The pharmacokinetic analyses indicated that co-administration of this compound did not significantly alter exposure levels of etoposide or carboplatin, suggesting that the lack of robust efficacy was not attributable to drug-drug interactions affecting chemotherapy pharmacokinetics [5] [1].

Biomarker Correlations and Subgroup Findings

A potentially important biomarker correlation emerged from retrospective analysis of tumor samples. c-Kit expression was measured by H-score in available patient samples, with two subjects demonstrating H-scores ≥100. These two patients experienced durable disease control with durations of 151 and 256 days, respectively, suggesting that high c-Kit expression might identify a patient subgroup more likely to benefit from this compound therapy. This finding is biologically plausible given that c-Kit is one of the primary kinase targets of this compound, and supports the hypothesis for biomarker-driven selection in future studies of this agent. The correlation between c-Kit expression and treatment response suggests that the failure to meet the primary endpoint in the overall trial population may reflect the lack of biomarker selection rather than absolute lack of drug activity [1] [6].

Table 2: Efficacy Outcomes of this compound Combination Therapy in Platinum-Refractory SCLC

Efficacy Parameter Result Notes
Overall Response Rate 8.7% (2/23) Centrally confirmed partial responses only
Partial Responses (Investigator-assessed) 17.4% (4/23) Includes unconfirmed responses
Stable Disease 13% (3/23) Confirmed stable disease
Disease Control Rate ~30% Partial responses + stable disease
Response Duration in Confirmed PRs 119, 151 days Two patients with centrally confirmed responses
Disease Control in High c-Kit Expressors 151, 256 days Two patients with c-Kit H-score ≥100

Safety and Tolerability Profile

The safety analysis from the ESCAPE trial indicated that this compound in combination with platinum-etoposide chemotherapy was generally manageable, though with a notable toxicity profile. Among the 23 treated subjects, four patients (17%) discontinued treatment due to adverse events, while three additional subjects (13%) withdrew consent or were withdrawn due to physician decision. There were three deaths (13%) reported during the study, though the relationship to study treatment was not specified in the available sources. The phase I trial of single-agent this compound had previously established that the drug was well-tolerated up to 1,500 mg/day without reaching a maximum tolerated dose, suggesting that the toxicity observed in the ESCAPE trial likely represented the combined effects of this compound with chemotherapy rather than this compound alone [1] [4].

The specific adverse events associated with the combination therapy were not detailed in the available search results. However, the phase I trial of single-agent this compound reported no dose-limiting toxicities at doses up to 1,500 mg/day, with five patients experiencing serious adverse events that were deemed unrelated to treatment. The pharmacokinetic properties of this compound were noted to be variable, with exposure levels significantly improved when administered in lipid-suspension capsules compared to dry-powder capsules. This formulation difference may have implications for the optimal administration of the drug in future studies. The combination of this compound with platinum-etoposide chemotherapy did not demonstrate pharmacokinetic interactions that altered exposure to the chemotherapy agents, suggesting that the toxicity profile reflected additive toxicities rather than synergistic interactions that increased chemotherapy exposure [1] [4].

Detailed Experimental Protocol and Methodology

Treatment Regimen and Dosage

The ESCAPE trial protocol specified a precise treatment regimen combining this compound with platinum-etoposide chemotherapy. Patients received This compound at 300 mg orally three times daily (TID) continuously throughout 21-day treatment cycles. This was combined with the same specific platinum-etoposide regimen that patients had previously received before progression or relapse, including any prior dose reductions implemented for toxicity management. The platinum agents administered were either carboplatin (target AUC 5-6) or cisplatin, combined with etoposide (80-100 mg/m² × 3 days), reflecting real-world variations in standard EP chemotherapy regimens. A distinctive run-in period was incorporated in cycle 1 only, consisting of this compound administration for three days prior to initiation of platinum-etoposide chemotherapy. This design element aimed to assess the biological effects of this compound monotherapy before combination treatment [5] [1].

The treatment duration continued until disease progression, unacceptable toxicity, withdrawal of consent, or death. The dose modification guidelines for this compound and chemotherapy components were not explicitly detailed in the available sources, though the protocol specified that patients would receive the same dose and schedule of EP chemotherapy as their last prior regimen, including any previous dose reductions. The response assessment was conducted according to RECIST 1.1 criteria, with both investigator assessment and independent central review to ensure objective evaluation of the primary endpoint. The pharmacokinetic sampling protocol was designed to characterize this compound and metabolite exposures, as well as potential interactions with platinum-etoposide chemotherapy components [5] [1].

Key Inclusion and Exclusion Criteria

The patient selection criteria for the ESCAPE trial were specifically designed to identify the platinum-refractory SCLC population most likely to benefit from the combination therapy. Key inclusion criteria required patients to be ≥18 years of age with histologically or cytologically confirmed SCLC and measurable disease per RECIST guidelines. Patients must have demonstrated one of three patterns of platinum resistance: (1) disease progression during platinum-etoposide chemotherapy; (2) relapse within 90 days after completing platinum-etoposide chemotherapy; or (3) stable disease as best response after at least two cycles of platinum-etoposide chemotherapy. Additional requirements included ECOG performance status of 0-2, adequate organ function, and QTc interval <450 msec on screening ECG [5] [1].

The exclusion criteria eliminated potential candidates with prior exposure to this compound, those deemed no longer eligible for EP chemotherapy due to toxicity, patients with ongoing unresolved toxicity from prior treatment (unless stable and not compromising safety), and those with mixed SCLC and non-small cell lung cancer histology. Additional exclusion factors included untreated, unstable, or symptomatic brain metastases, hypersensitivity to this compound or any agents in the regimen, and life-threatening illness or medical conditions that could compromise patient safety or interfere with study outcomes according to investigator judgment. These criteria were designed to select a homogeneous patient population with genuine platinum resistance while minimizing confounding safety issues [5].

Table 3: Detailed Treatment Protocol Components

Component Specification Administration Details
This compound 300 mg orally three times daily Continuous dosing throughout 21-day cycles
Platinum Agent Carboplatin (AUC 5-6) or Cisplatin Per patient's previous regimen prior to progression
Etoposide 80-100 mg/m² × 3 days Per patient's previous regimen prior to progression
Cycle Length 21 days Continued until progression or unacceptable toxicity
This compound Run-in 3 days prior to Cycle 1 chemotherapy This compound monotherapy before combination
Response Assessment RECIST 1.1 Every 2 cycles (6 weeks)

Pathway Diagrams and Mechanism Visualization

This compound Dual Mechanism of Action

G This compound Dual Mechanism of Action in SCLC cluster_rtk Receptor Tyrosine Kinase Inhibition cluster_ddr DNA Damage Repair Inhibition GrowthFactors Growth Factors (SCF, PDGF) RTKs Receptor Tyrosine Kinases (c-KIT, PDGFRα) GrowthFactors->RTKs Binding DownstreamSignaling Downstream Signaling (PI3K/AKT, MAPK) RTKs->DownstreamSignaling Activation RAD51 RAD51 Protein (Homologous Recombination) RTKs->RAD51 Regulates Expression CellSurvival Tumor Cell Survival & Proliferation DownstreamSignaling->CellSurvival Promotes ChemoDNADamage Chemotherapy-Induced DNA Damage ChemoDNADamage->RAD51 Activates DNARepair DNA Repair & Cell Survival RAD51->DNARepair Mediates ChemoResistance Chemotherapy Resistance DNARepair->ChemoResistance Promotes This compound This compound (MP-470) This compound->RTKs Inhibits This compound->RAD51 Suppresses

Clinical Trial Design and Outcomes Flowchart

G ESCAPE Trial Design and Patient Outcomes cluster_enrollment Patient Enrollment and Treatment cluster_efficacy Efficacy Outcomes (n=23) cluster_disposition Patient Disposition cluster_biomarker Biomarker Correlation Screened Patients Screened (n=24) Treated Received this compound + EP (n=23, 96%) Screened->Treated 1 excluded (high magnesium) Regimen Treatment Regimen: This compound 300mg TID + Platinum-Etoposide Treated->Regimen 21-day cycles PRs Partial Responses 4 (17.4%) Treated->PRs Primary endpoint assessment PD Progressive Disease 11 (46%) Treated->PD Trial discontinuation reasons ConfirmedPRs Centrally Confirmed PRs 2 (8.7%) PRs->ConfirmedPRs 2 unconfirmed SD Stable Disease 3 (13%) ConfirmedPRs->SD DCR Disease Control Rate ~30% SD->DCR Combined with PRs cKit High c-Kit Expression (H-score ≥100) DCR->cKit Subgroup analysis revealed AEs Adverse Events 4 (17%) PD->AEs Other Other Reasons 6 (26%) AEs->Other Withdrawn consent, death, MD decision Response Durable Disease Control 151 & 256 days cKit->Response Associated with

Conclusion and Research Implications

The ESCAPE trial experience with this compound in combination with platinum-etoposide chemotherapy provides important insights for future drug development in platinum-refractory small cell lung cancer. While the study did not meet its primary efficacy endpoint in the overall intention-to-treat population, the correlation between high c-Kit expression and improved disease control duration suggests a potential biomarker-defined patient subgroup that might derive meaningful benefit from this therapeutic approach. This finding underscores the importance of biomarker-driven patient selection in future clinical trials investigating targeted therapies in molecularly heterogeneous malignancies like SCLC [1] [6].

The dual mechanism of action targeting both receptor tyrosine kinases and DNA repair pathways remains scientifically compelling for overcoming platinum resistance in SCLC. Future research directions should include validating c-Kit as a predictive biomarker in larger patient cohorts, exploring alternative combination strategies with other DNA-damaging agents, and investigating the potential of this compound in other tumor types with documented c-Kit alterations or homologous recombination deficiencies. Although development for SCLC has been discontinued, the protocol details and mechanistic insights from the ESCAPE trial provide valuable guidance for researchers developing similar combination therapies targeting treatment resistance in solid tumors [1] [2] [6].

References

Amuvatinib Phase I Clinical Trial Protocol: Dose Escalation Design and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Amuvatinib (MP-470) is a novel, orally administered multi-targeted tyrosine kinase inhibitor with a unique mechanism of action targeting multiple oncogenic pathways. This small molecule carbothioamide compound exhibits potent inhibitory activity against mutant c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and the DNA repair protein Rad51 [1] [2]. Preclinical data demonstrates that this compound competes with ATP for binding at the catalytic site of these kinases, leading to disruption of critical signaling pathways involved in tumor proliferation and survival [3].

The dual mechanism of this compound sets it apart from other targeted therapies: it simultaneously inhibits receptor tyrosine kinases while disrupting DNA repair mechanisms through Rad51 suppression [1]. This combination is particularly relevant for overcoming resistance to DNA-damaging chemotherapeutic agents. In vitro studies show this compound has synergistic activity with etoposide and other DNA-damaging agents, providing rationale for combination therapy approaches [4] [5]. The compound has demonstrated in vivo activity in human xenograft models, supporting its advancement to clinical trials [1].

Phase I Trial Design and Methodology

Trial Overview and Objectives

The first-in-human phase I clinical trial (NCT00894894) employed an accelerated titration, dose-escalation design to evaluate this compound as a single agent in patients with advanced solid tumors refractory to standard therapies [1] [2]. The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended phase II dose. Secondary objectives included evaluation of the pharmacokinetic profile, preliminary antitumor activity, and pharmacodynamic effects on target proteins.

Patient Population and Eligibility

The trial enrolled 22 patients with histologically confirmed advanced solid tumors that were refractory to standard therapy or for which no standard therapy existed. Key eligibility criteria included: age ≥18 years, ECOG performance status of 0-2, adequate hematological, hepatic and renal function, and measurable or evaluable disease. Patients with uncontrolled brain metastases, active infections, or significant cardiac history were excluded. All participants provided written informed consent following institutional guidelines [1].

Dose Escalation Schedule and Administration

This compound was administered orally as dry powder capsules (DPC) in 28-day cycles using an accelerated titration design. The dose escalation scheme progressed through multiple cohorts until the maximum administered dose was reached:

Table 1: Dose Escalation Scheme

Dose Level Dose Schedule Number of Patients Cycle Duration
100 mg Once daily Not specified 28 days
200 mg Once daily Not specified 28 days
400 mg Once daily Not specified 28 days
800 mg Once daily Not specified 28 days
1200 mg Once daily Not specified 28 days
1500 mg Once daily or divided doses Not specified 28 days

Doses could be administered as a single daily dose or in divided doses, with the 1500 mg dose level exploring both schedules [1] [2]. Treatment continued until disease progression or unacceptable toxicity, with patients receiving 1-6 cycles of therapy during the trial.

Safety and Efficacy Assessments

Safety evaluations included continuous monitoring of adverse events, serial laboratory tests (hematology, chemistry), electrocardiograms, and physical examinations. Dose-limiting toxicities were defined as specific adverse events occurring during the first treatment cycle including: grade 4 neutropenia lasting >5 days, grade 3-4 neutropenia with fever, grade 4 thrombocytopenia, grade 3-4 non-hematologic toxicity (except nausea/vomiting responsive to therapy), and treatment delay >2 weeks due to toxicity.

Tumor response was assessed using RECIST criteria (version not specified) with radiographic evaluations every 2 cycles. Pharmacodynamic assessments included evaluation of Rad51 expression in paired skin punch biopsies from a subset of patients [1].

Key Findings and Outcomes

Safety and Tolerability Profile

The phase I trial demonstrated that this compound DPC was well tolerated across all dose levels up to 1500 mg/day. Notably, no dose-limiting toxicities were reported, and the maximum tolerated dose was not reached within the investigated dose range [1] [2]. Five patients experienced serious adverse events, but all were judged unrelated to this compound treatment.

The favorable safety profile supported further investigation of this compound, though the dry powder capsule formulation demonstrated low and variable exposure levels in pharmacokinetic analyses [1]. Subsequent formulations explored lipid-suspension capsules to improve bioavailability [4].

Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic analysis revealed low and variable exposure with the dry powder capsule formulation, which informed subsequent formulation development. Despite the pharmacokinetic limitations, pharmacodynamic evidence of target inhibition was observed in a patient with gastrointestinal stromal tumor (GIST) who showed decreased Rad51 expression in skin punch biopsies on days 15 and 29 of treatment [1] [2].

Table 2: Key Clinical Findings from Phase I Trial

Parameter Result Clinical Significance
Maximum Administered Dose 1500 mg/day MTD not established
Dose-Limiting Toxicities None reported Favorable safety profile
Treatment Cycles Completed 1-6 cycles Demonstrates tolerability
Notable Efficacy Signal GIST patient with stable disease Activity in TKI-refractory disease
Pharmacodynamic Evidence Reduced Rad51 in skin biopsies Proof of target engagement
Serious Adverse Events 5 patients (all unrelated) Clean safety profile
Preliminary Efficacy Observations

Despite the phase I trial's primary focus on safety, promising signals of clinical activity were observed. One patient with GIST who had previously failed imatinib and sunitinib demonstrated a 2-[18F]fluoro-2-deoxyglucose positron emission tomography response and achieved stable disease [1] [2]. This preliminary evidence of activity in a treatment-resistant population provided rationale for further investigation of this compound in GIST and other solid tumors.

Subsequent Clinical Development

Phase II Combination Trial in SCLC

Building on the phase I safety data, a phase II study evaluated this compound in combination with platinum-etoposide chemotherapy in platinum-refractory small cell lung cancer (SCLC) patients [4] [5]. This open-label, multicenter trial administered this compound at 300 mg three times daily alongside the same platinum-etoposide regimen that patients had previously failed.

The trial employed a Simon 2-stage design requiring ≥3 centrally confirmed responses in the first 21 patients to proceed. Although the primary endpoint was not met (only 2 of 23 patients achieved confirmed partial responses), promising activity was observed in patients with high c-Kit expression (H-score ≥100), suggesting a potential biomarker for patient selection in future studies [4] [5].

Exploration in Multiple Myeloma

Preclinical investigations extended this compound evaluation to hematological malignancies. In multiple myeloma models, this compound demonstrated concentration-dependent cytotoxicity in primary CD138+ myeloma cells and cell lines [3]. Treatment with 25 μM this compound resulted in time-dependent cell death: 28% at 24 hours, 40% at 48 hours, and 55% at 72 hours. This cytotoxicity correlated with inhibition of MET phosphorylation and downstream signaling pathways, supporting the therapeutic potential of this compound in myeloma [3].

Experimental Protocols

In Vitro Cytotoxicity Assay Protocol

Purpose: To evaluate this compound-induced cytotoxicity in cancer cell lines and primary cells. Materials: Cancer cell lines (e.g., U266 myeloma cells), primary CD138+ cells from patients, this compound stock solution, cell culture media, annexin V/PI apoptosis detection kit, flow cytometer. Procedure:

  • Culture cells in appropriate media and maintain at 37°C in 5% CO₂
  • Seed cells in 96-well plates at optimized density (e.g., 5,000-10,000 cells/well)
  • After 24 hours, treat with this compound at concentrations ranging from 1-25 μM
  • Include DMSO vehicle controls
  • Assess cell viability at 24, 48, and 72 hours using annexin V/PI staining
  • Analyze by flow cytometry to quantify apoptosis
  • Calculate IC₅₀ values using non-linear regression analysis [3]
MET Phosphorylation Inhibition Assay

Purpose: To demonstrate target engagement by assessing inhibition of MET phosphorylation. Materials: Cell lines expressing MET (e.g., U266), this compound, HGF ligand, phospho-MET specific antibody, total MET antibody, Western blot equipment. Procedure:

  • Serum-starve cells overnight to reduce basal phosphorylation
  • Pre-treat with this compound (5, 10, 25 μM) for 2 hours
  • Stimulate with HGF (50 ng/mL) for 15 minutes
  • Lyse cells and quantify protein concentration
  • Perform Western blotting with phospho-MET and total MET antibodies
  • Detect bands using enhanced chemiluminescence
  • Quantify band intensity to determine percentage inhibition [3]
Rad51 Expression Modulation Assay

Purpose: To evaluate this compound's effect on DNA repair protein Rad51. Materials: Cancer cell lines, skin punch biopsies from patients, Rad51 antibody, immunohistochemistry or Western blot supplies. Procedure:

  • Treat cells with this compound (concentration range: 1-10 μM) for 24-48 hours
  • For clinical samples, obtain paired skin punch biopsies pre-treatment and on days 15 and 29
  • Process samples for protein extraction or formalin-fixation and paraffin-embedding
  • Perform Western blotting or immunohistochemistry for Rad51 detection
  • Quantify expression changes relative to controls [1]

Signaling Pathways and Mechanisms

G cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_pathways Affected Pathways This compound This compound KIT KIT This compound->KIT PDGFRα PDGFRα This compound->PDGFRα MET MET This compound->MET Rad51 Rad51 This compound->Rad51 MAPK MAPK KIT->MAPK PI3K PI3K KIT->PI3K PDGFRα->MAPK PDGFRα->PI3K MET->MAPK MET->PI3K AKT AKT MET->AKT HR_Repair HR_Repair Rad51->HR_Repair Proliferation Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Survival Survival Survival->Apoptosis DNA_Repair DNA_Repair DNA_Repair->Apoptosis MAPK->Proliferation PI3K->Survival AKT->Survival HR_Repair->DNA_Repair

Diagram 1: this compound mechanism of action showing multi-targeted inhibition of tyrosine kinases and DNA repair pathways

The diagram illustrates this compound's unique dual mechanism targeting both receptor tyrosine kinases (KIT, PDGFRα, MET) and DNA repair pathways through Rad51 inhibition. Simultaneous targeting of these complementary pathways contributes to its anti-proliferative effects and potential for combination with DNA-damaging agents [1] [3].

Conclusion and Future Directions

The phase I dose escalation trial of this compound established its favorable safety profile with no MTD reached up to 1500 mg/day of the dry powder capsule formulation. While pharmacokinetic limitations were noted with this formulation, promising clinical activity was observed in a treatment-refractory GIST patient, supporting further development [1] [2].

Subsequent research has explored this compound in combination regimens, particularly with DNA-damaging agents where its Rad51 inhibitory mechanism provides strong scientific rationale [4] [5]. The identification of potential predictive biomarkers such as c-Kit expression levels may enable better patient selection in future clinical trials [4].

Future development should focus on optimized formulations with improved bioavailability, biomarker-driven patient selection, and rational combination strategies based on this compound's unique dual mechanism of action targeting both tyrosine kinase signaling and DNA repair pathways.

References

Quantitative Cytotoxicity and Antiviral Activity of Amuvatinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from various in vitro studies on amuvatinib.

Cell Line / System Assay Type Exposure Time Key Metric & Value Context / Effect Citation
Caco-2 (Human colorectal adenocarcinoma) SARS-CoV-2 Cytopathicity Inhibition 48 hours IC₅₀ = 0.02 μM Inhibition of virus-induced cell death [1]
Caco-2 (Human colorectal adenocarcinoma) Cell Viability (Cytotoxicity) 48 hours CC₅₀ = 0.06 μM Compound toxicity (ATP measurement) [1]
Vero E6 (African green monkey kidney) Anti-SARS-CoV-2 Activity (qRT-PCR) 48 hours EC₅₀ = 0.36 μM Inhibition of viral infection [2]
Vero E6 (African green monkey kidney) Anti-SARS-CoV-2 Activity (TCID₅₀) 48 hours EC₅₀ = 0.45 μM Inhibition of viral propagation [2]
U266 (Multiple Myeloma) Cell Viability/Growth Inhibition 48 hours ~40% Cell Death at 25 μM Anticancer activity [3] [4]
Primary Myeloma (CD138+) Apoptosis (Annexin V/PI) 24 hours 20-67% Increase in cell death at 25 μM Anticancer activity in patient cells [3] [4]
DLD1 (Colon Cancer) Selective Toxicity (Crystal Violet) 48 hours Enhanced toxicity Under glucose starvation [5]
LNCaP (Prostate Cancer) Cell Viability 4 days IC₅₀ ≈ 4 μM Anticancer activity [1]

Detailed Experimental Protocols

Here are step-by-step methodologies for key assays used in this compound studies.

Protocol 1: SARS-CoV-2 Cytopathicity Inhibition Assay (High-Content Imaging)

This protocol is adapted from a large-scale drug repurposing screen [6] and data on this compound's activity [1].

  • 1. Cell Seeding and Culture: Seed Caco-2 cells in 96-well microtiter plates and grow them to a confluent monolayer using MEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ atmosphere.
  • 2. Compound Preparation and Treatment: Prepare this compound in DMSO and add it to the cell culture medium to the desired final concentration (e.g., 0.02-20 μM). The final DMSO concentration should be normalized across all wells (typically 0.1%).
  • 3. Viral Infection: Immediately after compound addition, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI = 0.01). Include control wells: virus-free negative control (100% viability) and virus-infected positive control (0% inhibition).
  • 4. Incubation and Fixation: Incubate the plates for 48 hours. After incubation, remove the medium and carefully fix the cells with 3% paraformaldehyde in PBS. Note: All procedures with live virus must follow biosafety level 3 (BSL-3) protocols, and plates must be disinfected before removal from containment [6].
  • 5. Image Acquisition and Analysis: Acquire images using a high-content imaging system (e.g., PerkinElmer Operetta) with a 10x objective in digital phase contrast (DPC) mode, capturing multiple fields per well. Use image analysis software (e.g., PerkinElmer Columbus) to perform:
    • Cell Detection: Identify individual cells based on size and contrast.
    • Confluence Calculation: Calculate the percentage of cell confluence in each well.
  • 6. Data Normalization and Analysis: Normalize the data using the controls [6]:
    • % Inhibition of Cytopathicity = [(Test_well - Positive_control) / (Negative_control - Positive_control)] * 100
    • Fit concentration-response data using a four-parameter logistic model to determine IC₅₀ values.
Protocol 2: Cell Viability and Cytotoxicity Assessment (ATP Quantification)

This method is used to determine general cell viability and compound cytotoxicity, distinct from virus-specific effects [6] [1].

  • 1. Cell Plating: Harvest and seed target cells (e.g., Caco-2, U266, LNCaP) in white-walled, clear-bottom 384-well plates at a density optimized for logarithmic growth (e.g., 2,000 cells/well in 20 μL medium). Incubate for 20 hours to allow cell attachment.
  • 2. Compound Treatment: Add this compound in a dose-response series using a liquid handler. Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
  • 3. ATP Detection: Equilibrate plates to room temperature for 10 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of the culture medium in each well. Shake the plates to induce cell lysis, and then incubate in the dark for 10 minutes to stabilize the luminescent signal.
  • 4. Signal Measurement and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
    • Calculate % Cell Viability = (Luminescence_of_treated_well / Average_Luminescence_of_untreated_control_wells) * 100.
    • The CC₅₀ (cytotoxic concentration 50%) is the concentration that reduces cell viability to 50%.
Protocol 3: Assessment of Apoptosis by Flow Cytometry

This protocol is used to measure this compound-induced programmed cell death, particularly in cancer cell studies [3] [4].

  • 1. Cell Treatment: Treat cells (e.g., primary myeloma CD138+ cells or established cell lines) with this compound (e.g., 25 μM) or vehicle control (DMSO) for 16-24 hours.
  • 2. Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.
  • 3. Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
  • 4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. The populations are distinguished as follows:
    • Viable cells: Annexin V-negative, PI-negative.
    • Early apoptotic cells: Annexin V-positive, PI-negative.
    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
  • 5. Data Quantification: The total percentage of cell death is calculated as the sum of early and late apoptotic cells from the treated sample, minus the baseline apoptosis in the untreated control.

Experimental Workflow for Cytotoxicity Screening

The diagram below illustrates the key decision points in designing an in vitro cytotoxicity assay for this compound.

cluster_goal Select Primary Assay Type cluster_path1 Virus-Specific Path cluster_path2 Direct Cytotoxicity Path Start Define Experimental Goal Node1 Virus-Specific Cytopathicity Assay Start->Node1 Node2 Direct Cytotoxicity/ Viability Assay Start->Node2 P1A Infect cells with virus (e.g., SARS-CoV-2, MOI=0.01) Node1->P1A P2A Plate target cells Node2->P2A P1B Treat with this compound (48-hour incubation) P1A->P1B P1C Fix cells and image (High-content microscopy) P1B->P1C P1D Analyze cell confluence P1C->P1D Next Proceed to Mechanistic Studies P1D->Next Calculate IC₅₀/CC₅₀ P2B Treat with this compound (48-72 hour incubation) P2A->P2B P2C Add viability detection reagent (e.g., CellTiter-Glo) P2B->P2C P2D Measure luminescence/absorbance P2C->P2D P2D->Next Calculate IC₅₀/CC₅₀

Key Mechanisms of Action in Cytotoxicity

This compound's cytotoxicity stems from its multi-targeted nature, which is relevant in both cancer and antiviral contexts:

  • Receptor Tyrosine Kinase (RTK) Inhibition: this compound is a potent multi-targeted inhibitor of c-Kit, PDGFRα, Flt3, and c-Met [7] [1]. In multiple myeloma, inhibition of c-Met and its downstream signaling pathways (AKT and ERK) leads to growth inhibition and cell death [3] [4].
  • DNA Repair Disruption (RAD51 Inhibition): The compound suppresses the DNA repair protein Rad51, inhibiting Homologous Recombination (HR) repair. This mechanism sensitizes tumor cells to DNA-damaging agents like radiation and chemotherapy, and can induce cytotoxicity as a single agent by disrupting DNA damage repair [8] [1].
  • Antiviral Action via ACE2 Cleavage Inhibition: Against SARS-CoV-2, this compound does not directly target the virus but acts on a host protein. It blocks viral entry at the binding-attachment step by inhibiting the cleavage of the ACE2 receptor, which reduces the availability of soluble ACE2 (sACE2) needed for infection [2].
  • Metabolic Targeting: Under conditions of glucose starvation, which mimics the microenvironment of solid tumors, this compound and its derivatives exhibit enhanced toxicity. This is associated with a reduction in mitochondrial membrane potential and inhibition of the mTOR signaling pathway, disrupting the metabolic adaptations of cancer cells [5].

Critical Considerations for Experimental Design

  • Cell Line and Context Selection: The potency of this compound varies significantly depending on the cell line and biological context. For instance, it is more toxic to prostate cancer LNCaP cells (IC₅₀ ~4 μM) than to DU-145 cells [1]. Always choose a relevant model for your research question.
  • Solvent and Concentration: this compound is typically dissolved in DMSO. Final DMSO concentrations in assays should be kept low (e.g., 0.1%) to avoid solvent toxicity. Given its high potency in some assays (sub-micromolar IC₅₀), prepare fresh, accurate stock solutions and perform careful serial dilutions.
  • Cytotoxicity vs. Antiviral Activity: Distinguish between general cytotoxicity (CC₅₀) and specific antiviral activity (IC₅₀/EC₅₀). A good antiviral candidate has a high Selectivity Index (SI = CC₅₀ / EC₅₀). The data for this compound in Caco-2 cells shows a relatively low SI, which is a critical point for interpretation [1].
  • Assay Duration: The exposure time can influence the outcome. Short-term treatments (24h) may be sufficient to induce apoptosis in sensitive cancer cells, while longer incubations (48-72h) are standard for viability and antiviral assays [3] [6].

I hope these detailed application notes and protocols assist in your research. Should you require further clarification on any specific method, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Amuvatinib in SCLC Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCLC Biology and Amuvatinib Rationale

Small cell lung cancer (SCLC) represents approximately 15% of all lung cancers and is characterized by its exceptional aggressiveness and dismal prognosis, with a 5-year survival rate below 7% [1] [2]. This neuroendocrine carcinoma exhibits rapid doubling time and early metastatic dissemination, with approximately two-thirds of patients presenting with extensive-stage disease at diagnosis [3]. The molecular landscape of SCLC is dominated by nearly universal biallelic loss of tumor suppressors TP53 and RB1, creating a genetic context that has proven resistant to targeted therapeutic approaches [1] [3]. Despite initial sensitivity to platinum-etoposide chemotherapy, most patients experience relapse within months, followed by the emergence of therapy-resistant disease [1] [3].

This compound (MP-470) is a multi-targeted tyrosine kinase inhibitor that represents a promising approach to overcome SCLC therapeutic resistance. This synthetic carbothioamide compound exhibits potent activity against several validated cancer targets, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and MET receptor tyrosine kinase [4] [5]. Beyond its direct kinase inhibition, this compound's unique mechanism involves suppression of DNA repair through downregulation of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair [4] [5]. This dual mechanism positions this compound as a promising candidate for combination therapy with DNA-damaging agents, which remain the cornerstone of SCLC treatment.

Molecular Mechanisms and Signaling Pathways

Primary Molecular Targets and Downstream Effects

This compound exerts its anti-tumor effects through a multi-faceted mechanism that simultaneously disrupts proliferative signaling and compromises DNA damage repair capacity. The primary kinase targets of this compound include:

  • c-Kit inhibition: this compound potently targets mutant forms of c-Kit, with inhibitory activity demonstrated at low micromolar concentrations (IC~50~ ~5 μM) [5] [6]. This pathway is implicated in SCLC proliferation and survival, with high c-Kit expression associated with more durable disease control in clinical studies [4].

  • MET receptor blockade: this compound competes with ATP for binding at the MET catalytic site, effectively inhibiting HGF/MET signaling [6]. This pathway normally activates downstream effectors including AKT and ERK, promoting cell survival and proliferation [6].

  • PDGFRα inhibition: As with other receptor tyrosine kinases, this compound suppresses PDGFRα signaling, potentially disrupting tumor-stromal interactions that support SCLC growth.

The RAD51 suppression capability of this compound represents a particularly valuable mechanism in SCLC, where high proliferation rates create inherent sensitivity to DNA-damaging agents [4] [5]. By downregulating RAD51 expression, this compound reduces the capacity of cancer cells to repair chemotherapy-induced DNA damage, creating synergistic cytotoxicity when combined with etoposide or platinum agents [4]. Preclinical studies have demonstrated that etoposide resistance in SCLC cells positively correlates with RAD51 levels, validating this approach to overcome treatment resistance [4].

SCLC Signaling Pathways and this compound Targeting

G HGF HGF MET MET HGF->MET SCF SCF c_Kit c_Kit SCF->c_Kit PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT MET->PI3K_AKT MAPK MAPK MET->MAPK RAD51 RAD51 MET->RAD51 c_Kit->PI3K_AKT c_Kit->MAPK c_Kit->RAD51 PDGFR->PI3K_AKT PDGFR->MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation PI3K_AKT->Proliferation MAPK->Survival MAPK->Proliferation DNA_Repair DNA_Repair RAD51->DNA_Repair Chemo_Resistance Chemo_Resistance DNA_Repair->Chemo_Resistance This compound This compound This compound->MET Inhibits This compound->c_Kit Inhibits This compound->PDGFR Inhibits This compound->RAD51 Downregulates

Figure 1: this compound Mechanism of Action in SCLC Signaling Pathways. This diagram illustrates the key molecular targets of this compound, including receptor tyrosine kinases (MET, c-Kit, PDGFR) and downstream effectors including PI3K/AKT and MAPK pathways. Crucially, this compound also downregulates RAD51, impairing DNA damage repair and sensitizing cells to DNA-damaging agents.

Xenograft Methodology and Experimental Design

SCLC Xenograft Model Establishment

Patient-derived xenograft (PDX) models have emerged as the gold standard for preclinical therapeutic testing in SCLC, maintaining intratumor heterogeneity and molecular features of original tumors more faithfully than conventional cell line-derived models [7] [8]. The establishment of SCLC PDX models involves specific methodological considerations:

  • Tumor Implantation: Fresh SCLC tumor specimens obtained from chemo-naïve patients are finely minced and vigorously triturated in PBS, then passed through a 60μm filter before resuspension in Matrigel at 4°C [7]. The cell suspension is typically injected subcutaneously in the flanks of immunocompromised mice (NOD/SCID or athymic nude mice), with orthotopic implantation as an alternative approach.

  • Serial Propagation: When primary (P0) tumors reach approximately 1cm in diameter, mice are sacrificed and tumors are disaggregated for serial passage [7]. The establishment period varies significantly across models, typically stabilizing at 40-50 days with successive passages [8].

  • Model Validation: Successful engraftment requires confirmation of SCLC phenotype through immunophenotyping (CD56 expression) and histopathological assessment to maintain neuroendocrine features [7]. Gene expression profiling should demonstrate retention of SCLC-specific signatures compared to original patient tumors.

Critical considerations for SCLC PDX models include the use of chemo-naïve tumor samples whenever possible, as prior therapy may alter tumor biology and drug response [7]. Additionally, the low engraftment rate of SCLC specimens presents a practical challenge, necessitating parallel implantation in multiple mice to ensure model establishment.

This compound Dosing and Treatment Protocols

Based on published preclinical and clinical data, the following dosing regimen is recommended for this compound testing in SCLC xenograft models:

Table 1: this compound Dosing Protocol for SCLC Xenograft Studies

Parameter Recommended Specification Additional Notes
Dose 300 mg/kg Clinical equivalent based on phase II trials [4]
Frequency Three times daily Oral administration
Formulation Lipid-suspension capsules Improved exposure over dry-powder capsules [4]
Run-in Period 3 days before chemotherapy For Cycle 1 only
Treatment Duration 21-day cycles Continue until tumor progression or toxicity limits
Combination Agents Platinum-etoposide (EP) Use same EP regimen that induced prior progression

The three-day run-in period of this compound before initiating chemotherapy in the first cycle is designed to preemptively suppress DNA repair mechanisms before introducing DNA-damaging agents [4]. For combination studies, the specific platinum-etoposide regimen should mirror that which previously failed to control tumor growth, enabling assessment of this compound's ability to reverse resistance.

Response Monitoring and Endpoint Assessment

Tumor measurements should be performed at least twice weekly using calipers, with volume calculated using the formula: (length × width^2^)/2. Comprehensive response assessment incorporates multiple parameters:

  • Objective tumor response: Evaluated according to RECIST 1.1 criteria, with partial response defined as ≥30% decrease in tumor diameter [4].
  • Response duration: Measured from initial response until documented progression.
  • Disease control rate: Combination of complete response, partial response, and stable disease.
  • Time to progression: From treatment initiation to documented tumor growth.

Biomarker correlates should be integrated into response assessment whenever possible. c-Kit expression evaluated by H-score immunohistochemistry has demonstrated potential as a predictive biomarker, with scores ≥100 associated with improved disease control in clinical studies [4]. Additional molecular analyses may include assessment of MET phosphorylation status and RAD51 expression levels in pre- and post-treatment tumor samples.

Experimental Results and Efficacy Data

Preclinical Efficacy of this compound in SCLC Models

Preclinical studies have demonstrated promising activity of this compound in SCLC models, particularly in combination with DNA-damaging agents. Key findings from these investigations include:

Table 2: Preclinical Efficacy of this compound in SCLC Models

Study Type Model System Treatment Conditions Key Outcomes Reference
In vitro SCLC cell lines This compound + etoposide Synergistic cytotoxicity; RAD51 downregulation [4] [5]
In vivo SCLC xenografts This compound + carboplatin-etoposide Enhanced tumor growth inhibition [4]
Mechanistic Myeloma cell lines This compound monotherapy Inhibition of MET phosphorylation; AKT/ERK pathway suppression [6]
Clinical correlate Primary CD138+ cells This compound (25 μM) 20-67% increased cell death in 6/8 patient samples [6]

The synergistic relationship between this compound and etoposide has been consistently demonstrated across SCLC model systems [4] [5]. This synergy appears mediated through this compound's capacity to suppress RAD51 induction, compromising the homologous recombination repair pathway normally activated in response to etoposide-induced DNA damage.

Clinical Translation and Biomarker Correlates

The phase II ESCAPE trial provides the most comprehensive clinical data for this compound in SCLC, specifically investigating its efficacy in platinum-refractory disease [4]. Although the trial did not meet its primary endpoint in an unselected population, important signals of activity emerged in biomarker-defined subgroups:

  • Objective response: 4 of 23 patients (17.4%) achieved partial response by RECIST 1.1, with 2 (8.7%) centrally confirmed [4].
  • Response duration: Centrally confirmed responses persisted for 119 and 151 days, respectively [4].
  • Disease control: 3 additional patients (13%) exhibited confirmed stable disease, yielding an overall disease control rate of 30.4% [4].
  • Biomarker correlation: Two patients with c-Kit H-score ≥100 experienced durable disease control of 151 and 256 days, suggesting c-Kit expression may enrich for this compound response [4].

These clinical findings underscore the importance of patient selection strategies in future this compound development. The association between high c-Kit expression and improved disease control provides a rational basis for biomarker-guided patient enrichment in subsequent clinical trials.

Protocol Implementation and Troubleshooting

Practical Considerations for Protocol Implementation

Successful implementation of this compound xenograft studies requires attention to several practical considerations:

  • Formulation Optimization: this compound exposures are significantly improved with lipid-suspension capsules compared to dry-powder formulations [4]. This enhanced bioavailability should be considered in preclinical dosing strategies to ensure adequate drug exposure.

  • Combination Chemotherapy Timing: The sequence of this compound administration relative to chemotherapy is critical. The 3-day run-in period before chemotherapy initiation in cycle 1 allows for preemptive suppression of DNA repair mechanisms [4].

  • Toxicity Monitoring: Combination therapy with platinum-etoposide and this compound may produce myelosuppression and other overlapping toxicities. Complete blood counts should be monitored regularly, with dose adjustments implemented according to predefined criteria.

  • Pharmacodynamic Assessment: Evaluation of target engagement should include assessment of MET phosphorylation status and RAD51 expression levels in tumor tissue collected at endpoint [6]. These measures provide critical validation of this compound's mechanism of action.

Troubleshooting Common Challenges

Several challenges may arise during this compound xenograft studies, with the following approaches recommended:

  • Low Engraftment Rate: SCLC PDX models typically exhibit variable engraftment efficiency. This can be mitigated by multiple parallel implantations and use of highly immunocompromised mouse strains (NOD/SCID vs. athymic nude) [7] [8].

  • Acquired Resistance: As with clinical SCLC, xenograft models may develop resistance to combination therapy. Consider serial tumor biopsies at progression to assess mechanisms of resistance, including potential upregulation of alternative DNA repair pathways.

  • Variable Drug Exposure: The oral administration route may produce variable inter-animal drug levels. Therapeutic drug monitoring through plasma sampling can identify outliers with subtherapeutic exposure.

  • Biomarker Assessment Discordance: Pre- and post-treatment tumor heterogeneity may complicate biomarker interpretation. Multiple regional sampling within each tumor provides a more comprehensive assessment of biomarker status and evolution under therapeutic pressure.

Conclusion and Future Directions

This compound represents a promising therapeutic approach in SCLC through its unique dual mechanism targeting both proliferative signaling and DNA damage repair. The synergistic activity with platinum-etoposide chemotherapy provides a rational combination strategy for overcoming treatment resistance in this aggressive malignancy. Preclinical xenograft models have been instrumental in characterizing this compound's mechanism of action and antitumor efficacy, with clinical studies validating its potential in biomarker-selected populations.

Future research directions should focus on refined patient selection strategies, particularly validation of c-Kit expression as a predictive biomarker for this compound response. Additionally, exploration of this compound combinations with novel DNA-damaging agents or immunotherapy approaches may further expand its therapeutic utility. The integration of advanced PDX models that better recapitulate SCLC heterogeneity and evolution under therapeutic pressure will be essential for these development efforts.

References

Clinical Evidence and Rationale for c-Kit as a Biomarker

Author: Smolecule Technical Support Team. Date: February 2026

Amuvatinib is a multi-targeted kinase inhibitor that has been evaluated in combination with platinum-etoposide (EP) chemotherapy for treating platinum-refractory small cell lung cancer (SCLC) [1] [2].

A phase 2 study (ESCAPE) explored this combination but did not meet its primary efficacy endpoint in an unselected patient population [1] [2]. Despite the overall result, a pre-planned biomarker analysis suggested that c-Kit protein expression, measured via an H-score, could identify patients who might benefit more from the treatment.

The table below summarizes the key biomarker findings from the study:

Finding Description
Primary Study Outcome The study did not meet its primary endpoint in the overall platinum-refractory SCLC population [1] [2].
c-Kit H-Score Finding Two subjects had a c-Kit H-score of ≥100. These individuals experienced notably longer durable disease control (151 and 256 days) compared to the general cohort [1] [2].
Conclusion High c-Kit expression may predict better outcomes with this compound + EP, warranting further study in a biomarker-selected population [1] [2].

Proposed Protocol for c-Kit Immunohistochemistry (IHC) and H-Scoring

The specific protocol for c-Kit staining and H-scoring was not detailed in the published results. The methodology below is a generalized, best-practice framework for such an analysis, based on common laboratory standards.

G A Tumor Tissue Sample (Formalin-Fixed, Paraffin-Embedded) B Sectioning & Mounting (4-5 μm sections) A->B C Deparaffinization & Rehydration B->C D Antigen Retrieval (Heat-induced, citrate buffer, pH 6.0) C->D E Primary Antibody Incubation (anti-c-Kit/CD117) D->E F Detection System (e.g., HRP-labeled polymer) E->F G Chromogen Application (e.g., DAB) F->G H Counterstain & Coverslip (e.g., Hematoxylin) G->H I Digital Slide Scanning (High-resolution scanner) H->I J H-Score Calculation (Pathologist assessment) I->J

Reagents and Equipment
  • Primary Antibody: Anti-c-Kit (CD117) antibody, validated for IHC on FFPE tissue.
  • Detection Kit: HRP-based detection system with compatible chromogen (e.g., DAB).
  • Tissue Samples: FFPE tumor tissue blocks from clinical trial subjects.
  • Microtome, slides, and standard IHC processing equipment.
  • Brightfield microscope, preferably with slide scanning capability.
Staining Procedure
  • Sectioning: Cut 4-5 μm sections from FFPE blocks and mount on charged slides.
  • Deparaffinization: Bake slides and process through xylene and graded alcohols to water.
  • Antigen Retrieval: Perform heat-induced epitope retrieval using a target retrieval solution (e.g., citrate buffer, pH 6.0).
  • Blocking: Block endogenous peroxidases and apply a protein block to reduce non-specific binding.
  • Antibody Incubation: Apply the optimized dilution of the primary c-Kit antibody and incubate.
  • Detection: Apply the HRP-labeled secondary antibody/polymer and the chromogen substrate according to the kit's instructions.
  • Counterstaining: Counterstain with hematoxylin, dehydrate, and add a coverslip.
H-Score Calculation Methodology

The H-score is a semi-quantitative measure that incorporates both the intensity of staining and the percentage of positive tumor cells. It is calculated by a trained pathologist who evaluates the stained slides.

The formula is: H-Score = (0 × % cells 0+) + (1 × % cells 1+) + (2 × % cells 2+) + (3 × % cells 3+)

The resulting score ranges from 0 to 300. In the this compound study, an H-score ≥ 100 was used as a threshold to define "high" c-Kit expression [1] [2].

G A Pathologist Evaluation B Assess Staining Intensity per tumor cell A->B C Estimate Percentage of positive tumor cells for each intensity level B->C D Apply H-Score Formula C->D E H-Score = (0 × % 0+) + (1 × % 1+) + (2 × % 2+) + (3 × % 3+) D->E F Final H-Score (0-300) E->F

Key Considerations for Implementation

  • Validation is Critical: Before analyzing clinical samples, the entire IHC protocol must be rigorously validated using appropriate controls to ensure specificity, sensitivity, and reproducibility.
  • Pre-Analytical Variables: Factors like tissue fixation time and processing can significantly affect staining results and must be standardized across all samples.
  • Blinded Pathology Review: To minimize bias, the pathologist scoring the slides should be blinded to the clinical outcomes of the patients.
  • Digital Pathology: For greater consistency, consider using digital image analysis tools to assist with the quantification of staining intensity and percentage.

Important Limitations

The specific antibody clone, dilution, and detailed staining conditions used in the phase 2 this compound trial are not provided in the available public literature. The protocol above is an inference of standard laboratory practice for such assays.

References

Comprehensive Application Notes and Protocols: Measuring RAD51 Expression in Amuvatinib Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amuvatinib and RAD51 in Cancer Therapy

This compound (also known as MP470) is an oral, multi-targeted tyrosine kinase inhibitor that represents a promising approach in cancer therapeutics due to its unique dual mechanisms of action. Not only does it inhibit various kinase targets including c-MET, c-KIT, PDGFR, and FLT3, but it also directly suppresses RAD51 protein, a critical component of the homologous recombination DNA repair pathway in cancer cells [1]. This dual targeting approach simultaneously disrupts proliferative signaling pathways and compromises cancer cell DNA repair mechanisms, creating a powerful therapeutic synergy that is particularly effective against treatment-resistant malignancies.

The RAD51 protein plays a central role in the homologous recombination (HR) pathway, which is the primary mechanism for repairing double-strand DNA breaks in mammalian cells. RAD51 catalyzes the essential strand exchange reaction between damaged DNA and an undamaged template, forming a characteristic displacement loop (D-loop) structure that enables accurate DNA repair [2]. This DNA repair function becomes particularly crucial for cancer cells attempting to survive DNA-damaging treatments like radiation and chemotherapy. When RAD51 is overexpressed in tumors, it can significantly enhance DNA repair capacity and contribute to therapeutic resistance, as demonstrated in glioblastoma where high RAD51 expression correlates with decreased overall survival (median OS of 10.6 months vs. 20.1 months for high vs. low expression) [3].

The strategic inhibition of RAD51 by this compound represents a novel approach to overcoming treatment resistance in various cancers. By suppressing RAD51-mediated DNA repair, this compound sensitizes cancer cells to conventional DNA-damaging agents, potentially reversing therapeutic resistance and improving clinical outcomes. This application note provides detailed protocols for measuring RAD51 expression and function in this compound research, enabling researchers to quantitatively assess the drug's effects on DNA repair pathways and optimize combination therapy strategies.

This compound's Mechanism of Action and RAD51 Suppression

This compound exerts its antitumor effects through a sophisticated multi-target mechanism that simultaneously disrupts oncogenic signaling and compromises DNA repair integrity. The drug functions as a competitive ATP-binding inhibitor at the catalytic sites of multiple receptor tyrosine kinases, including c-MET, c-KIT, PDGFR, and FLT3 [1] [4]. This broad kinase inhibition profile targets critical proliferative and survival pathways in cancer cells, particularly those dependent on these signaling networks for growth and maintenance.

The most distinctive aspect of this compound's mechanism is its direct suppression of RAD51 protein function, a key component of the homologous recombination DNA repair pathway. RAD51 plays an essential role in maintaining genomic stability by repairing double-strand DNA breaks through a sophisticated strand exchange mechanism. Structural studies have revealed that RAD51 forms right-handed helical filaments on single-stranded DNA, facilitating the pairing with homologous donor DNA and subsequent strand invasion that characterizes homologous recombination [2]. This repair process becomes particularly problematic in oncology when cancer cells exploit it to survive DNA-damaging treatments.

This compound disrupts this protective mechanism by reducing RAD51 protein levels and functionality, thereby compromising homologous recombination efficiency in cancer cells. This effect creates a vulnerable therapeutic window where cancer cells become sensitized to DNA-damaging agents while normal cells with intact DNA repair pathways remain relatively protected. The molecular interplay between this compound's kinase inhibition and RAD51 suppression creates a multi-faceted attack on cancer cell viability, simultaneously disrupting proliferative signaling while preventing adaptive DNA repair responses.

Table 1: Key Molecular Targets of this compound

Target Type Function in Cancer Effect of Inhibition
RAD51 DNA repair protein Mediates homologous recombination repair of double-strand breaks Increased sensitivity to DNA-damaging agents
c-MET Receptor tyrosine kinase Promotes cell survival, migration, and invasion Reduced proliferation and metastasis
c-KIT Receptor tyrosine kinase Regulates cell survival and proliferation in certain tumors Growth inhibition in GIST and other malignancies
PDGFR Receptor tyrosine kinase Supports tumor angiogenesis and growth Anti-angiogenic effects
FLT3 Receptor tyrosine kinase Drives proliferation in hematological malignancies Differentiation and apoptosis in leukemia

The following diagram illustrates this compound's dual mechanism of action targeting both kinase signaling and DNA repair pathways:

G cluster_kinase Kinase Inhibition Pathway cluster_dna DNA Repair Inhibition Pathway This compound This compound KinaseInhibition Kinase Inhibition (c-MET, c-KIT, PDGFR, FLT3) This compound->KinaseInhibition RAD51Suppression RAD51 Suppression This compound->RAD51Suppression DownstreamSignaling Impaired Downstream Signaling KinaseInhibition->DownstreamSignaling ReducedProliferation Reduced Cell Proliferation DownstreamSignaling->ReducedProliferation CellDeath Cancer Cell Death ReducedProliferation->CellDeath Synergy Therapeutic Synergy ReducedProliferation->Synergy HRDeficiency Homologous Recombination Deficiency RAD51Suppression->HRDeficiency DNadamage DNadamage HRDeficiency->DNadamage DNAdamage Accumulated DNA Damage DNAagents DNA-Damaging Agents DNAagents->DNadamage Potentiates DNadamage->CellDeath DNadamage->Synergy

Quantitative Measurement Techniques for RAD51 Expression

Accurate assessment of RAD51 expression and function is essential for evaluating this compound's biological effects and therapeutic potential. Multiple complementary techniques have been employed in preclinical and clinical studies, each offering distinct advantages for specific research applications. The selection of appropriate measurement methods depends on the experimental context, available sample types, and required resolution of quantification.

mRNA-Based Quantification Methods

NanoString nCounter Analysis has emerged as a particularly robust method for quantifying RAD51 mRNA expression in clinical samples, including formalin-fixed, paraffin-embedded (FFPE) tissues. This technology utilizes color-coded molecular barcodes that hybridize directly to target RNA sequences, eliminating amplification bias and providing highly precise digital counts of transcript abundance. The system demonstrates exceptional performance with degraded RNA samples typical of archived FFPE material, making it invaluable for retrospective clinical studies [3]. In glioblastoma research, this approach identified significant RAD51 upregulation (≥4-fold increase) in tumor tissues compared to normal brain controls, with high expression correlating with poor survival outcomes (HR = 3.49; p = 0.03) [3]. The protocol involves RNA isolation from FFPE tissues using spin-column kits, hybridization with target-specific probes, binding to optical cartridges, and digital quantification of target molecules.

Reverse Transcription Quantitative PCR (RT-qPCR) provides an alternative method for RAD51 mRNA quantification, offering high sensitivity and broad accessibility. This method has been successfully applied in studies of biliary atresia, where it confirmed significant RAD51 upregulation in disease tissues [5]. While highly sensitive, RT-qPCR requires RNA extraction and reverse transcription steps that can introduce quantification variability, making careful normalization to appropriate housekeeping genes essential. The technique typically employs TaqMan probes or SYBR Green chemistry to amplify and detect RAD51-specific sequences, with results normalized against reference genes such as GAPDH or β-actin.

Protein-Based Detection Methods

Western Blotting remains a fundamental technique for quantifying RAD51 protein expression in cell lines and tissue samples. This method provides information about protein size and specificity through antibody detection, allowing confirmation of this compound-induced reductions in RAD51 levels. The standard protocol involves protein extraction, SDS-PAGE separation, transfer to membranes, incubation with anti-RAD51 antibodies, and chemiluminescent detection. Densitometric analysis of band intensities normalized to loading controls enables semi-quantitative assessment of RAD51 protein levels across experimental conditions.

Immunofluorescence Microscopy offers a powerful approach for visualizing RAD51 foci formation in response to DNA damage, providing functional information about RAD51 activity at specific genomic locations. This technique detects the assembly of RAD51 into discrete nuclear foci at sites of DNA double-strand breaks, which represent active DNA repair centers. The number and intensity of RAD51 foci per cell serve as quantitative indicators of homologous recombination activity. This method has been employed in clinical trials to demonstrate this compound's pharmacodynamic effects, with studies reporting decreased RAD51 levels and increased residual DNA damage markers (53BP1 foci) in skin punch biopsies from treated patients [6].

Functional DNA Repair Assessment

Homologous Recombination Reporter Assays provide a direct functional readout of RAD51-mediated DNA repair capacity in living cells. These assays typically utilize integrated reporter constructs containing a GFP gene disrupted by an endonuclease recognition site. Upon induction of DNA damage and successful RAD51-mediated repair, functional GFP expression is restored, allowing flow cytometric quantification of repair efficiency. This approach offers a comprehensive assessment of the entire homologous recombination pathway functionality rather than just RAD51 expression levels.

Table 2: RAD51 Measurement Techniques in this compound Research

Method Measured Parameter Sample Types Key Advantages Limitations
NanoString nCounter RAD51 mRNA expression FFPE tissues, frozen tissues No amplification bias, excellent for degraded RNA Higher cost, specialized equipment
RT-qPCR RAD51 mRNA expression Fresh/frozen tissues, cell lines High sensitivity, widely accessible Amplification bias, RNA quality dependent
Western Blot RAD51 protein levels Cell lysates, tissue homogenates Protein size confirmation, semi-quantitative Limited throughput, antibody dependent
Immunofluorescence RAD51 nuclear foci Cultured cells, tissue sections Spatial information, functional assessment Semi-quantitative, subjective scoring
HR Reporter Assay Functional HR capacity Living cells in culture Direct functional measurement, quantitative Requires specialized cell lines

The following workflow diagram illustrates the strategic application of these techniques in this compound research:

G cluster_molecular Molecular Analysis cluster_methods Specific Methods Sample Sample mRNA mRNA Quantification Sample->mRNA Protein Protein Detection Sample->Protein Functional Functional Assays Sample->Functional NanoString • NanoString • FFPE compatible mRNA->NanoString PCR • RT-qPCR • High sensitivity mRNA->PCR Western • Western Blot • Protein level Protein->Western IF • Immunofluorescence • Foci formation Protein->IF HRAssay • HR Reporter • Functional capacity Functional->HRAssay Interpretation Data Integration & Interpretation NanoString->Interpretation PCR->Interpretation Western->Interpretation IF->Interpretation HRAssay->Interpretation

Protocol 1: Comprehensive Assessment of RAD51 Expression In Vitro

RAD51 mRNA Quantification Using NanoString Technology

The NanoString nCounter platform provides a robust method for quantifying RAD51 mRNA expression without enzymatic reactions or amplification steps, minimizing technical variability and making it ideal for precious clinical samples including FFPE tissues.

Materials and Reagents:

  • NanoString nCounter PanCancer Human Pathways panel or custom CodeSet containing RAD51 probes
  • Roche HighPure FFPET RNA Isolation Kit or equivalent
  • nCounter Prep Station and Digital Analyzer (NanoString Technologies)
  • nSolver Analysis Software (version 4.0) with Advanced Analytics package

Procedure:

  • RNA Extraction and Quality Assessment:

    • Extract total RNA from FFPE tissue sections (recommended: 5-10 sections of 10μm thickness) using the HighPure FFPET RNA Isolation Kit according to manufacturer's instructions.
    • For frozen tissues or cell pellets, use Qiagen RNeasy kits with on-column DNase digestion.
    • Quantify RNA concentration using spectrophotometry (NanoDrop) and assess quality using RNA Integrity Number (RIN) if possible. For FFPE samples, a minimum of 300ng total RNA is recommended despite potential degradation.
  • Sample Hybridization:

    • Dilute 300ng of FFPE-derived RNA (or 100ng of high-quality RNA from frozen tissues) in nuclease-free water to 5μL total volume.
    • Add 8μL of Reporter CodeSet and 2μL of Capture ProbeSet to each sample.
    • Incubate the hybridization reaction at 65°C for 16-20 hours in a thermal cycler to allow specific probe-target hybridization.
  • Post-Hybridization Processing and Data Collection:

    • Transfer the hybridization reactions to the nCounter Prep Station for automated removal of excess probes and immobilization of probe-target complexes onto the imaging cartridge.
    • Place the cartridge into the nCounter Digital Analyzer for data collection, which counts individual fluorescent barcodes corresponding to each target molecule.
  • Data Normalization and Analysis:

    • Import raw count data into nSolver software for normalization.
    • Perform background subtraction using negative control probes.
    • Normalize data using positive control probes and a panel of 40 housekeeping genes through the geNorm algorithm.
    • Calculate normalized RAD51 expression values for statistical analysis and correlation with clinical parameters.

Quality Control Considerations:

  • Include control samples with known RAD51 expression levels in each run.
  • Ensure the imaging cartridge binding density falls within the optimal range (100-600 fields of view).
  • Verify that positive control linearity and limit of detection meet manufacturer specifications.
RAD51 Protein Analysis by Western Blot

This protocol enables semi-quantitative assessment of RAD51 protein levels in cell lines and tissue samples treated with this compound, allowing confirmation of target engagement at the protein level.

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA or Bradford protein assay kit
  • 4-12% Bis-Tris polyacrylamide gels
  • PVDF or nitrocellulose membranes
  • Anti-RAD51 primary antibody (e.g., Abcam ab133534)
  • Anti-β-actin or GAPDH loading control antibody
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or homogenize tissues in ice-cold RIPA buffer containing protease inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C to remove insoluble material.
    • Determine protein concentration using BCA assay and prepare equal amounts (20-40μg) of total protein in Laemmli buffer.
  • Electrophoresis and Transfer:

    • Separate proteins by SDS-PAGE using 4-12% gradient gels at 120V for 90 minutes.
    • Transfer proteins to PVDF membranes using wet or semi-dry transfer systems.
    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Immunodetection:

    • Incubate membranes with anti-RAD51 primary antibody (1:1000 dilution) overnight at 4°C.
    • Wash membranes 3× with TBST for 10 minutes each.
    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
    • Develop blots using ECL reagents and image using a digital imaging system.
  • Densitometric Analysis:

    • Quantify band intensities using ImageJ or other densitometry software.
    • Normalize RAD51 signals to β-actin or GAPDH loading controls.
    • Express results as fold-change relative to control samples.

Troubleshooting Notes:

  • Optimize antibody concentrations for specific experimental conditions.
  • Include both positive and negative control samples on each blot.
  • Ensure linear range of detection by testing different exposure times.

Protocol 2: Functional Assessment of RAD51 Activity and DNA Damage

RAD51 Immunofluorescence Foci Analysis

This protocol assesses RAD51 functional activity by quantifying its recruitment to sites of DNA damage, providing a direct measure of homologous recombination functionality in this compound-treated cells.

Materials and Reagents:

  • Cultured cells grown on glass coverslips
  • Phosphate-buffered saline (PBS)
  • Paraformaldehyde (4% in PBS)
  • Triton X-100 (0.5% in PBS)
  • Blocking solution (5% BSA in PBS)
  • Anti-RAD51 primary antibody (e.g., Santa Cruz Biotechnology sc-8349)
  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
  • DAPI staining solution
  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on sterile glass coverslips in appropriate culture dishes and allow to adhere overnight.
    • Treat cells with this compound at desired concentrations (typically 1-25μM based on cell type) for 24-72 hours.
    • Optionally induce DNA damage by irradiating cells (2-8 Gy) or treating with DNA-damaging agents (e.g., 10μM camptothecin) 4-6 hours before fixation to stimulate RAD51 foci formation.
  • Cell Fixation and Permeabilization:

    • Rinse cells gently with pre-warmed PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
    • Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.
    • Block non-specific binding with 5% BSA in PBS for 30 minutes.
  • Immunostaining:

    • Incubate cells with anti-RAD51 primary antibody (1:200 dilution in blocking solution) for 2 hours at room temperature or overnight at 4°C.
    • Wash 3× with PBS for 5 minutes each.
    • Incubate with fluorescent secondary antibody (1:500 dilution) for 1 hour at room temperature in the dark.
    • Wash 3× with PBS for 5 minutes each.
    • Counterstain nuclei with DAPI (0.5μg/mL) for 5 minutes.
  • Microscopy and Quantification:

    • Mount coverslips on glass slides using antifade mounting medium.
    • Image cells using a fluorescence microscope with 60× or 100× oil immersion objective.
    • Count RAD51 foci in at least 50 cells per condition using automated image analysis software or manual counting.
    • Express results as mean foci per cell or percentage of cells with >5 RAD51 foci.

Technical Considerations:

  • Include appropriate controls: untreated cells, DNA damage-induced cells, and RAD51-knockdown cells if available.
  • Maintain consistent imaging parameters across all experimental conditions.
  • Blind the observer to treatment groups during quantification to avoid bias.
Assessment of Combination Therapy Efficacy

This protocol evaluates the synergistic effects of this compound with standard DNA-damaging cancer therapies, modeling the clinical application of RAD51 suppression to enhance treatment efficacy.

Materials and Reagents:

  • Appropriate cancer cell lines
  • This compound (prepare 10mM stock solution in DMSO)
  • Chemotherapeutic agents: carboplatin, etoposide, paclitaxel, or others
  • Cell viability assay kit (MTT, CellTiter-Glo, or similar)
  • Annexin V/PI apoptosis detection kit
  • Gamma-H2AX antibody for DNA damage detection

Procedure:

  • Combination Treatment Setup:

    • Plate cells in 96-well plates at optimal density (typically 3,000-5,000 cells/well) and allow to adhere overnight.
    • Pre-treat cells with this compound (0.1-10μM) for 24 hours before adding chemotherapeutic agents.
    • Add DNA-damaging agents at clinically relevant concentrations:
      • Carboplatin: 10-100μM
      • Etoposide: 1-50μM
      • Paclitaxel: 1-100nM
    • Incubate for an additional 48-72 hours.
  • Viability and Apoptosis Assessment:

    • Measure cell viability using MTT assay or ATP-based luminescence assays according to manufacturer's instructions.
    • For apoptosis detection, harvest cells and stain with Annexin V-FITC and propidium iodide, then analyze by flow cytometry.
    • Calculate combination indices using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
  • DNA Damage Evaluation:

    • Assess DNA damage levels by immunofluorescence staining for γ-H2AX foci as described in section 5.1.
    • Correlate DNA damage persistence with RAD51 suppression across treatment conditions.

Data Analysis:

  • Generate dose-response curves for single agents and combinations.
  • Calculate IC50 values for each treatment condition.
  • Perform statistical analysis using two-way ANOVA with appropriate post-hoc tests.

Data Interpretation and Translational Considerations

Analytical Framework for RAD51 Expression Data

Interpreting RAD51 expression data in this compound studies requires consideration of both quantitative measurements and functional outcomes. Baseline RAD51 expression levels should be established for each experimental system, as the magnitude of this compound's effect may depend on initial RAD51 status. Studies have demonstrated that tumors with inherently high RAD51 expression may derive greater benefit from this compound combination therapy, as evidenced by the correlation between RAD51 overexpression and poor prognosis in glioblastoma (median OS 10.6 vs. 20.1 months for high vs. low expression) [3].

When analyzing mRNA expression data from NanoString or RT-qPCR experiments, normalization against appropriate housekeeping genes is critical for accurate quantification. For clinical samples, establishing a RAD51 expression threshold for classifying "high" versus "low" expression groups should be based on distribution characteristics within the specific patient population, often using median expression or optimal cut-point analysis for survival outcomes. In the glioblastoma study, the threshold was determined based on distribution and clinical correlation [3].

For functional assays such as RAD51 foci formation, results should be interpreted in the context of DNA damage induction and repair kinetics. This compound treatment should result in reduced RAD51 foci formation following DNA damage induction, indicating impaired homologous recombination functionality. Clinical evidence supports this mechanism, with phase 1B trials demonstrating that this compound treatment led to decreased RAD51 levels and increased residual DNA damage (53BP1 foci) in patient biopsies [6].

Clinical Correlation and Biomarker Development

The translational potential of RAD51 measurements extends to predictive biomarker development for this compound therapy. Several considerations emerge from clinical studies:

  • Tumor-type specific considerations: this compound has shown particular activity in neuroendocrine (NE), non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC) tumors when combined with DNA-damaging agents [6] [7]. In these contexts, RAD51 suppression may be especially relevant given the high reliance on DNA repair pathways in treatment resistance.

  • Combination therapy optimization: The timing and sequencing of this compound with DNA-damaging agents significantly impacts therapeutic efficacy. Preclinical data suggests that This compound pretreatment for 24 hours before chemotherapy administration maximizes radiosensitization and chemosensitization effects.

  • Pharmacodynamic monitoring: RAD51 expression in paired tumor biopsies before and after this compound treatment can provide direct evidence of target engagement. Alternatively, surrogate tissues such as skin biopsies or peripheral blood mononuclear cells may offer accessible alternatives for monitoring RAD51 suppression, as demonstrated in clinical trials where skin punch biopsies showed pharmacodynamic effects [6].

The following diagram illustrates the integrated translational approach for applying RAD51 measurements in this compound development:

G cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Mechanism Mechanistic Studies • RAD51 suppression • Kinase inhibition Translation Translational Insights Mechanism->Translation Combination Combination Screening • Chemotherapy • Radiation Combination->Translation Biomarker Biomarker Identification • RAD51 expression • Functional assays Biomarker->Translation PatientSelection Patient Selection • RAD51 high tumors • DNA repair defects Efficacy Efficacy Assessment • Tumor response • Survival correlation PatientSelection->Efficacy PDMonitoring Pharmacodynamic Monitoring • RAD51 suppression • 53BP1 foci increase PDMonitoring->Efficacy ClinicalUse Clinical Application & Biomarker Validation Efficacy->ClinicalUse Translation->PatientSelection Translation->PDMonitoring

Troubleshooting Common Technical Challenges

Several technical challenges may arise when measuring RAD51 expression in this compound studies:

  • Sample Quality Issues: For FFPE samples with extensive RNA degradation, the NanoString platform provides more reliable results than PCR-based methods. However, extremely low RNA quality (RIN < 2.0) may still compromise results. Including RNA quality metrics in data interpretation is essential.

  • Antibody Specificity: RAD51 antibodies vary in quality and specificity across applications. Validation using RAD51-knockdown controls is recommended when establishing assays. In Western blotting, the expected band size for RAD51 is approximately 37 kDa.

  • Functional Assay Variability: RAD51 foci formation assays can show substantial cell-to-cell heterogeneity. Analyzing an adequate number of cells (minimum 50 per condition) and using automated counting algorithms can improve reproducibility.

  • Combination Therapy Data Interpretation: When assessing synergy between this compound and DNA-damaging agents, appropriate mathematical models such as the Chou-Talalay method should be employed to distinguish truly synergistic effects from additive toxicity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for measuring RAD51 expression and function in this compound research contexts. The integration of multiple assessment methods—from mRNA quantification to functional foci analysis—enables robust evaluation of this compound's effects on DNA repair pathways across preclinical and clinical settings. The correlation of these measurements with therapeutic outcomes, as demonstrated in clinical trials showing this compound's activity in combination with DNA-damaging agents, supports the continued development of RAD51 suppression as a promising strategy for overcoming treatment resistance in cancer. As this compound progresses through clinical development, standardized assessment of RAD51 expression and function will be essential for identifying responsive patient populations and optimizing combination therapy regimens.

References

Comprehensive Experimental Guide: Studying Amuvatinib Synergy with DNA-Damaging Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amuvatinib and Its Mechanism of Action

This compound (also known as MP470) is an orally bioavailable multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that makes it particularly effective in combination with DNA-damaging agents. The compound exhibits potent activity against multiple oncogenic targets including mutant c-Kit, PDGFRα, Flt3, c-Met, and c-Ret, with IC50 values in the nanomolar range for specific mutants (e.g., 10 nM for c-Kit D816H and 40 nM for PDGFRα V561D) [1]. Beyond its receptor tyrosine kinase inhibition, this compound functions as a DNA repair suppressor through inhibition of the key homologous recombination protein RAD51, thereby disrupting critical DNA damage repair pathways in cancer cells [2] [1].

The synergistic potential of this compound with DNA-damaging agents stems from its ability to simultaneously target growth factor signaling pathways and disable DNA repair mechanisms. When combined with chemotherapeutic agents that induce DNA double-strand breaks (such as etoposide, doxorubicin, and platinum-based drugs) or with ionizing radiation, this compound creates a synthetic lethal interaction that enhances tumor cell death while potentially sparing normal tissues [3] [2]. This combination approach is especially relevant for treating aggressive malignancies such as small cell lung cancer (SCLC), neuroendocrine tumors, and NRAS-mutant melanoma [3] [4] [5].

Key Experimental Designs for Assessing this compound Synergy

Summary of Key Experimental Approaches

Table 1: Overview of Key Experimental Methods for Studying this compound Synergy

Experimental Method Key Measurements Applications References
Clonogenic Survival Assay Colony formation capacity after combined treatment Quantifies long-term cell survival and reproductive death following DNA damage [2]
Growth Inhibition Assay (MTT/MTS) IC50 values, growth inhibition percentages Measures metabolic activity and short-term cell viability [4]
Flow Cytometric Analysis Apoptosis (Annexin V/PI), cell cycle distribution Evaluates programmed cell death and cell cycle perturbations [4] [6]
Immunofluorescence Microscopy DNA damage foci (53BP1, γH2AX), RAD51 foci Visualizes and quantifies DNA repair protein recruitment and DNA damage [3] [2]
Western Blot Analysis RAD51 protein levels, kinase signaling (pAKT, pERK) Assesses protein expression and phosphorylation status [4] [2]
3D Spheroid Culture Volume reduction, viability staining (calcein-AM/PI) Models tumor microenvironment and drug penetration [4]
In Vivo Xenograft Studies Tumor growth inhibition, survival prolongation Evaluates efficacy in physiological context [5]
This compound's Molecular Targets and Mechanisms

Table 2: this compound Target Profile and Inhibitory Concentrations

Molecular Target IC50/Effective Concentration Biological consequence Experimental Evidence
c-Kit (D816H mutant) 10 nM Inhibition of oncogenic signaling Enzyme activity assays [1]
PDGFRα (V561D mutant) 40 nM Suppression of proliferation signals Enzyme activity assays [1]
RAD51 protein 1-10 µM Homologous recombination deficiency Western blot, DR-GFP assay [2]
AXL kinase ~1 µM (cellular) Reduced migration/invasion Phosphoproteomics, growth inhibition [4]
MET receptor ~5 µM Inhibition of HGF/MET signaling Phosphorylation assays, viability [6]
Global translation 1-10 µM Reduced ribosomal S6 phosphorylation Polysomal fractioning [2]

The following diagram illustrates this compound's dual mechanisms of action and synergistic potential with DNA-damaging agents:

G cluster_1 TKI Activity cluster_2 DNA Repair Suppression This compound This compound RTK_Inhibition Receptor Tyrosine Kinase Inhibition (c-KIT, PDGFRα, AXL, MET) This compound->RTK_Inhibition RAD51_Inhibition RAD51 Suppression & Translation Inhibition This compound->RAD51_Inhibition Downstream_Effects1 Reduced Proliferation Signals (pAKT, pERK) RTK_Inhibition->Downstream_Effects1 Synergy Enhanced Tumor Cell Death (Synthetic Lethality) Downstream_Effects1->Synergy Downstream_Effects2 Impaired Homologous Recombination Repair RAD51_Inhibition->Downstream_Effects2 Downstream_Effects2->Synergy DNA_Damaging_Agent DNA_Damaging_Agent DNA_Damage DNA_Damage DNA_Damaging_Agent->DNA_Damage Induces DSBs DNA_Damage->Downstream_Effects2

Cell Viability and Synergy Assay Protocols

Clonogenic Survival Assay

The clonogenic assay measures the long-term reproductive viability of cells after treatment and is considered the gold standard for assessing radiation and chemotherapy sensitivity [2].

  • Cell Preparation: Plate cells at appropriate densities (typically 200-10,000 cells/well depending on expected survival) in 6-well or 12-well plates and allow to adhere overnight. Use exponentially growing cells with >90% viability.
  • Drug Treatment: Treat cells with this compound (0.1-10 µM) alone, DNA-damaging agent alone, or their combination for 24 hours. Include vehicle controls (DMSO concentration should not exceed 0.1%).
  • Drug Removal and Colony Formation: After treatment, remove drug-containing media, wash cells with PBS, and add fresh complete media. Incubate for 7-14 days until visible colonies form (typically >50 cells per colony).
  • Fixation and Staining: Fix colonies with methanol or formaldehyde and stain with crystal violet (0.5% w/v in 20% methanol).
  • Quantification: Count colonies manually or using automated colony counters. Calculate plating efficiency (PE = colonies counted/cells seeded × 100 for controls) and surviving fraction (SF = colonies counted/(cells seeded × PE) for treated groups.
Combination Index Analysis

The combination index (CI) method developed by Chou-Talalay provides quantitative measure of drug interactions [4] [2].

  • Experimental Design: Perform dose-response curves for each agent alone and in combination at fixed concentration ratios (e.g., 1:1, 1:2, 1:5 molar ratios). Test at least five different concentration levels for each ratio.
  • Data Analysis: Use the median-effect equation: fa/fu = (D/Dm)m, where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose, and m is the coefficient of sigmoidicity.
  • CI Calculation: CI = (D)1/(Dx)1 + (D)2/(Dx)2 + α(D)1(D)2/(Dx)1(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone that produce x% effect, and (D)1 and (D)2 are the doses in combination that produce the same effect.
  • Interpretation: CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates additive effect; CI > 1.1 indicates antagonism.
Growth Inhibition Assay (MTT/MTS)

For high-throughput screening of this compound combinations, colorimetric viability assays are preferable [4].

  • Cell Plating: Plate cells in 96-well plates at 2.5×10³ cells/well in 100 µL complete medium and allow to adhere overnight.
  • Treatment: Add this compound (0.1-25 µM) and DNA-damaging agents in serial dilutions. Include controls (media only, vehicle control, untreated cells).
  • Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
  • Viability Measurement: Add 10-20 µL MTT reagent (5 mg/mL in PBS) per well and incubate for 3-4 hours. Solubilize formed crystals with DMSO and measure absorbance at 570 nm with reference at 630-650 nm.
  • Data Analysis: Calculate percentage viability relative to untreated controls. Determine IC50 values using four-parameter logistic curve fitting in GraphPad Prism or similar software.

DNA Repair and Damage Response Analysis

RAD51 Suppression and DNA Damage Foci Quantification

This compound's ability to suppress RAD51 expression and function represents a key mechanism underlying its synergy with DNA-damaging agents [2].

  • Western Blot Analysis for RAD51:

    • Cell Lysis: Harvest cells after treatment (typically 24-48 hours) using RIPA lysis buffer (0.5M Tris, Triton X-100, Na-deoxycholate, 10% SDS, NaCl, 0.5M EDTA) supplemented with protease and phosphatase inhibitors.
    • Protein Separation: Resolve 20-50 μg protein extracts on 8-16% Tris-glycine gels and transfer to PVDF membranes.
    • Immunoblotting: Probe with anti-RAD51 primary antibody (1:1000 dilution) followed by HRP-conjugated secondary antibody. Detect using enhanced chemiluminescence.
    • Normalization: Strip and re-probe membranes with GAPDH or β-actin antibodies for loading controls. Quantify band intensity using ImageJ or similar software.
  • Immunofluorescence Staining for DNA Damage Foci:

    • Cell Preparation: Plate cells on glass coverslips in 6-well plates and treat as required. Include positive controls (e.g., cells exposed to 2 Gy radiation).
    • Fixation and Permeabilization: At designated timepoints (typically 4-24 hours post-DNA damage), fix cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.2% Triton X-100 for 10 minutes.
    • Staining: Block with 1% BSA/PBS for 1 hour, then incubate with primary antibodies against γH2AX (DNA damage marker) and 53BP1 (DNA repair marker) overnight at 4°C.
    • Visualization: Incubate with AlexaFluor-conjugated secondary antibodies for 1 hour at room temperature. Mount with ProLong Gold antifade reagent with DAPI.
    • Quantification: Image using fluorescence microscopy (63× objective). Count foci in at least 50 cells per condition using automated image analysis (ImageJ) or manual counting.
Homologous Recombination Functional Assay

The Direct Repeat-Green Fluorescent Protein (DR-GFP) assay provides a quantitative measurement of homologous recombination efficiency [2].

  • Cell Line Development: Stably transfect cells with DR-GFP construct containing two differentially mutated GFP genes arranged as direct repeats.
  • I-SceI Transfection: Transfect with I-SceI endonuclease expression vector to induce site-specific double-strand breaks in the GFP cassette.
  • Treatment: Co-treat with this compound (1-10 µM) for 24-48 hours during and after I-SceI expression.
  • Flow Cytometric Analysis: Harvest cells 48-72 hours post-transfection and analyze GFP-positive population using flow cytometry (excitation 488 nm, emission 507 nm).
  • HR Efficiency Calculation: HR efficiency = (percentage of GFP-positive cells in I-SceI transfected samples) - (percentage in mock transfected controls).

The following diagram illustrates the experimental workflow for assessing DNA damage response and repair inhibition:

G cluster_0 Experimental Timeline cluster_1 Analysis Methods cluster_2 Key Readouts Day1 Day 1: Cell Plating & Treatment Day2 Day 2: DNA Damage Induction Day1->Day2 Day3 Day 3-4: Sample Collection Day2->Day3 Western Western Blot: RAD51 protein levels Day3->Western IF Immunofluorescence: γH2AX/53BP1 foci quantification Day3->IF FC Flow Cytometry: HR efficiency (DR-GFP assay) Day3->FC Readout1 RAD51 Suppression (50-80% reduction) Western->Readout1 Readout2 Residual DNA Damage (2-5 fold increase in foci) IF->Readout2 Readout3 HR Deficiency (60-90% reduction) FC->Readout3

In Vivo Models for Combination Therapy Evaluation

Xenograft Study Design

Animal models provide critical preclinical data for translation to clinical trials. The following protocol outlines the evaluation of this compound combination therapy in mouse xenograft models [5].

  • Animal and Tumor Models: Use 6-7 week-old immunocompromised mice (SCID or nude). Establish tumors by subcutaneous injection of 1-5×10⁶ human cancer cells (e.g., SCLC, melanoma, or neuroendocrine tumor models) suspended in 100 μL PBS/Matrigel (1:1).
  • Randomization and Dosing: When tumors reach 100-200 mm³, randomize animals into treatment groups (n=8-12 per group). Administer:
    • Vehicle control (DMSO/captisol)
    • This compound alone (10-50 mg/kg, oral gavage or IP injection, daily)
    • DNA-damaging agent alone (e.g., etoposide 5-15 mg/kg, IP, weekly)
    • Combination therapy
  • Treatment Duration: Continue treatment for 3-4 weeks with daily this compound and weekly chemotherapy.
  • Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume as V = (length × width²)/2. Monitor body weight as an indicator of toxicity.
  • Endpoint Analysis: Euthanize animals when tumors exceed 1500 mm³ or at study completion. Collect tumors for immunohistochemical analysis (RAD51, γH2AX, c-Kit expression).
Pharmacodynamic Biomarker Assessment

Tumor tissue analysis provides crucial evidence of target engagement and mechanism of action [3].

  • Skin Punch Biopsies: In clinical trials, obtain skin punch biopsies before treatment and after 7-21 days of this compound administration [3].
  • Immunohistochemical Staining: Process formalin-fixed paraffin-embedded sections (4-5 μm) for RAD51, 53BP1, and phospho-S6 ribosomal protein.
  • Quantification: Score staining intensity (0-3+) and percentage of positive cells. Calculate H-score as (3×percentage strongly positive + 2×percentage moderately positive + 1×percentage weakly positive).
  • Correlation with Response: Compare biomarker modulation with clinical response parameters.

Clinical Translation and Biomarker Strategy

Clinical Trial Results and Dosing Considerations

Phase 1B clinical data demonstrated that this compound in combination with standard chemotherapies was well-tolerated and showed promising activity in specific cancer types [3].

  • Dosing Regimen: The maximum tolerated dose was not reached at doses up to 800 mg/day. Administration of 300 mg three times daily (900 mg total daily dose) in combination with platinum-etoposide was used in phase 2 trials [5].
  • Pharmacokinetics: No significant pharmacokinetic interactions were observed between this compound and chemotherapy agents including paclitaxel, carboplatin, etoposide, docetaxel, or erlopinib [3].
  • Toxicities: Dose-limiting toxicities included febrile neutropenia and diarrhea. Common adverse events reflected combination treatment and were primarily non-hematologic (fatigue, alopecia, diarrhea, nausea, anorexia) and hematologic (neutropenia, anemia, thrombocytopenia, leukopenia) [3] [5].
  • Efficacy Signals: In the phase 1B trial, 12% of patients (12/97) achieved partial responses, with most responses observed in the this compound plus paclitaxel/carboplatin or carboplatin/etoposide arms. Activity was most commonly seen in neuroendocrine tumors, NSCLC, and SCLC [3].

Table 3: Clinical Evidence for this compound Combinations in Specific Cancer Types

Cancer Type Combination Therapy Response Rate Key Biomarkers Trial Phase
SCLC (platinum-refractory) Platinum-etoposide 8.7% confirmed PR, 13% SD [5] High c-Kit expression (H-score ≥100) [5] Phase 2
Neuroendocrine Tumors Paclitaxel/carboplatin or carboplatin/etoposide Multiple PRs observed [3] Not specified Phase 1B
NSCLC Paclitaxel/carboplatin or carboplatin/etoposide Multiple PRs observed [3] Not specified Phase 1B
NRAS-mutant Melanoma Single agent or combinations Preclinical selectivity [4] NRAS mutation, AXL expression [4] Preclinical
Multiple Myeloma Single agent Primary cell death induction [6] HGF/MET pathway activation [6] Preclinical
Biomarker Strategy for Patient Selection

Successful clinical development of this compound combinations requires appropriate patient stratification [4] [5].

  • c-Kit Expression: Evaluate by immunohistochemistry in tumor samples. Calculate H-score (range 0-300). In the phase 2 SCLC trial, two patients with H-score ≥100 had durable disease control (151 and 256 days) [5].
  • AXL and Gas6 Expression: Assess in NRAS-mutant melanoma and other relevant cancers. NRAS-mutant melanoma cell lines show constitutive phosphorylation of AXL and enrichment for other this compound targets [4].
  • RAD51 Suppression Capability: Evaluate in skin punch biopsies or circulating tumor cells. Decreased RAD51 levels and increased residual DNA damage (53BP1 foci) were demonstrated in clinical trials [3].
  • Genetic Alterations: Screen for mutations in this compound targets (c-KIT, PDGFRα) and resistance mechanisms.

Conclusion

The unique dual mechanism of this compound as both a multi-targeted tyrosine kinase inhibitor and DNA repair suppressor makes it a promising candidate for combination therapy with DNA-damaging agents. The experimental protocols outlined here provide a comprehensive framework for evaluating this synergy across preclinical models and translating findings to clinical applications.

Critical success factors include appropriate patient selection based on biomarker stratification (particularly c-Kit expression in SCLC and NRAS/AXL status in melanoma), careful management of combination toxicities, and validation of target engagement through pharmacodynamic biomarkers such as RAD51 suppression and persistence of DNA damage foci.

While the phase 2 trial in unselected platinum-refractory SCLC did not meet its primary endpoint, the durable responses observed in high c-Kit expressers suggest that biomarker-driven patient selection may unlock the clinical potential of this compound combinations [5]. Further investigation in molecularly defined populations is warranted based on the compelling preclinical evidence and mechanism of action.

References

overcoming Amuvatinib low systemic exposure challenges

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Comparison and Pharmacokinetic Data

The core strategy developed was to shift from a dry-powder capsule (DPC) to a lipid-suspension capsule (LSC) formulation. The table below summarizes the key findings from healthy volunteer studies that compared these approaches [1].

Parameter Amuvatinib Dry-Powder Capsules (DPC) This compound Lipid-Suspension Capsules (LSC)
Formulation Type Dry powder Lipid-based suspension
Effect of High-Fat Meal Increased exposure (AUC) by 118% and max concentration (Cmax) by 183% vs. fasted state [1] Information not explicitly provided in search results
Single-Dose Exposure (AUC) Baseline for comparison Approximately two-thirds fold (1.67x) increased exposure compared to DPC [1]
Multiple-Dose Regimen Information not available 300 mg every 8 hours showed improved drug accumulation [1]
Safety & Tolerability Well tolerated in doses up to 1500 mg/day; no dose-limiting toxicities [2] [3] Similar safety profile to DPC; no serious or severe adverse events reported [1]
Key Rationale Initial formulation Improved absorption for low aqueous solubility compounds [1]

Based on this improved pharmacokinetic profile, the LSC formulation of this compound at 300 mg every 8 hours was selected for subsequent cancer patient trials [1].

Experimental Considerations for Research

For your experimental work, consider these factors that were critical in the clinical development of this compound:

  • Food Effect Studies: The significant interaction with food highlights the importance of standardizing administration conditions in preclinical models. The DPC formulation's exposure was drastically increased when taken with a high-fat meal [1].
  • Dosing Schedule: The shift to a more frequent, every-8-hour regimen was crucial for maintaining systemic exposure, likely by overcoming a short half-life [1].
  • Biomarker Exploration: While not directly related to exposure, research into biomarkers is valuable. One phase 2 trial suggested that high c-Kit expression (H-score ≥100) in tumors might predict better outcomes with this compound combination therapy [4].

Insights for Troubleshooting

The following diagram illustrates the logical relationship between the identified challenges and the validated solutions for improving this compound's systemic exposure.

G Problem Problem: Low Systemic Exposure Cause Key Cause: Low aqueous solubility Problem->Cause Identified SolStrategy Solution Strategy: Lipid-based Formulation Cause->SolStrategy Addresses Sol1 New Formulation: Lipid-Suspension Capsule (LSC) SolStrategy->Sol1 Sol2 Optimized Dosing: 300 mg every 8 hours SolStrategy->Sol2 Outcome Outcome: Improved Exposure & Accumulation Sol1->Outcome Sol2->Outcome

The available data primarily offers a clinical development perspective. For laboratory-scale experiments, you might explore:

  • Vehicle Selection: Use pharmacologically tested lipid vehicles or other solubility-enhancing agents for in vivo studies.
  • Pharmacokinetic Monitoring: Incorporate PK profiling to directly compare the exposure of different formulation prototypes in your animal models.

References

Amuvatinib food effect administration with high-fat meal

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Amuvatinib Administration & Food Effects

1. Does food affect the absorption of this compound? Yes, the formulation of this compound and the presence of food significantly impact its absorption and systemic exposure. Initial clinical studies used a dry-powder capsule (DPC) formulation, which exhibited low systemic exposure. Investigations revealed that a high-fat meal could dramatically improve its absorption [1].

2. What are the different formulations of this compound and why do they matter? Two primary formulations have been studied:

  • Dry-Powder Capsules (DPC): The original formulation that showed low systemic exposure [1].
  • Lipid-Suspension Capsules (LSC): A later-developed alternative formulation designed to enhance drug absorption. A single-dose pharmacokinetic study found that the LSC formulation provided an approximately two-thirds fold increase in exposure (AUC) compared to the DPC formulation [1].

The following table summarizes the key quantitative findings on the food effect and formulation comparison [1]:

Variable This compound DPC (Fasted State) This compound DPC (With High-Fat Meal) This compound LSC (vs. DPC)
Cmax (Mean Increase) Baseline 183% increase Not Specified
AUC(0-∞) (Mean Increase) Baseline 118% increase ~67% increase (AUC)
Key Conclusion Low systemic exposure Food enhances rate and extent of absorption Improved exposure over DPC formulation

3. What is the recommended dosing regimen for this compound LSC? Based on multiple-dose pharmacokinetic studies, the regimen of This compound LSC 300 mg administered every 8 hours was selected for clinical studies in cancer patients. This regimen achieved improved drug accumulation and presumed therapeutic levels safely, with no serious or severe adverse events reported in the healthy volunteer studies [1].


Troubleshooting Guide for this compound Experimental Design

Problem: Low systemic drug exposure in in vivo models. Potential Causes and Solutions:

  • Cause 1: Use of a formulation with poor aqueous solubility.
    • Solution: Consider reformulating the drug using a lipid-based approach. The development of this compound LSC demonstrates that this strategy can be a useful tool for other low aqueous soluble compounds [1].
  • Cause 2: Administration in a fasted state.
    • Solution: If using a formulation analogous to the DPC, co-administer the drug with a high-fat meal or dosing vehicle to mimic the clinical food effect and enhance absorption. For consistent and optimal exposure in preclinical studies, the LSC-like formulation is preferable.

Detailed Experimental Protocols

1. Clinical Protocol: Investigating Food Effect on this compound DPC

This methodology is adapted from the phase 1 clinical studies cited [1].

  • Objective: To determine the effect of a high-fat meal on the single-dose pharmacokinetics of this compound Dry-Powder Capsules (DPC).
  • Study Design: A randomized, crossover study in healthy volunteers.
  • Intervention:
    • Fasted State: Participants administer a single oral dose of this compound DPC after an overnight fast (continued for at least 4 hours post-dose).
    • Fed State: The same dose is administered within 30 minutes after starting a standardized high-fat meal.
  • Pharmacokinetic Analysis: Serial blood samples are collected over a predetermined period. Key parameters calculated include:
    • Cmax: Maximum observed plasma concentration.
    • AUC(0-∞): Area under the plasma concentration-time curve from zero to infinity.
    • Tmax: Time to reach Cmax.
  • Statistical Analysis: Compare geometric means of Cmax and AUC between fed and fasted states.

2. Clinical Protocol: Formulation Comparison (LSC vs. DPC)

  • Objective: To compare the single-dose pharmacokinetics of the novel Lipid-Suspension Capsule (LSC) with the established Dry-Powder Capsule (DPC).
  • Study Design: A single-dose, crossover study in healthy volunteers.
  • Intervention: Participants receive a single oral dose of this compound LSC and this compound DPC in randomized order, with a sufficient washout period between doses.
  • Pharmacokinetic Analysis: The same PK parameters (Cmax, AUC, Tmax) are measured and compared between the two formulations to establish a ratio of exposure.

The workflow for these clinical pharmacology studies can be visualized as follows:

G start Study Objective: Compare this compound PK a1 Formulation Comparison (LSC vs DPC) start->a1 a2 Food Effect Study (DPC, Fed vs Fasted) start->a2 b1 Single-Dose, Crossover Design in Healthy Volunteers a1->b1 b2 Randomized, Crossover Design in Healthy Volunteers a2->b2 c Administer this compound b1->c b2->c d Serial Blood Sampling c->d e PK Analysis: Cmax, AUC(0-∞), Tmax d->e f Result: LSC provided ~67% higher AUC e->f g Result: High-fat meal increased Cmax by 183%, AUC by 118% e->g

Mechanism of Action & Scientific Context

Understanding this compound's targets provides full context for its use in research. This compound (also known as MP470) is a multi-targeted tyrosine kinase inhibitor [1] [2]. Its primary scientific interest stems from its ability to target key receptors involved in cancer growth and resistance:

  • AXL Inhibition: this compound is an inhibitor of the AXL receptor tyrosine kinase. The GAS6/AXL signaling pathway is a key mediator of tumor progression, metastasis, and immune evasion, and is a recognized therapeutic target in cancer [3] [4].
  • MET Inhibition: It also acts as a MET tyrosine kinase inhibitor. MET is instrumental in tumor growth, invasion, and angiogenesis, and its upregulation is associated with resistance to other targeted therapies like EGFR inhibitors [2].
  • DNA Repair Disruption: A unique mechanism of this compound is its activity in disrupting DNA damage repair through the suppression of the homologous recombination protein Rad51 [1].

The relationship between this compound and the AXL signaling pathway is summarized in the diagram below:

G cluster_pathway AXL Signaling Pathway Gas6 GAS6 Ligand Axl AXL Receptor Gas6->Axl Binds to Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/ERK) Axl->Downstream Activates This compound This compound (MP470) Multi-TKI Inhibitor This compound->Axl Inhibits Effects Cellular Effects Downstream->Effects Leads to Metastasis Migration & Metastasis Effects->Metastasis Survival Cell Survival & Proliferation Effects->Survival Resistance Therapeutic Resistance Effects->Resistance EMT EMT & Immune Evasion Effects->EMT

References

Amuvatinib patient selection biomarkers c-Kit expression

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Evidence and Data Summary

The table below summarizes key clinical findings on c-Kit expression as a potential biomarker for amuvatinib response.

Cancer Type Biomarker & Measurement Clinical Context Reported Outcome Source / Study
Small Cell Lung Cancer (SCLC) c-Kit H-score (IHC) This compound + Platinum-Etoposide in platinum-refractory patients Two patients with H-score ≥100 achieved durable disease control (151 and 256 days) [1]. Phase 2 Trial (Byers et al.)
Gastrointestinal Stromal Tumor (GIST) Mechanism-based (mutant KIT inhibition) This compound single-agent in refractory GIST One patient with prior imatinib/sunitinib failure showed FDG-PET response and stable disease [2]. Phase 1 Trial (Mahadevan et al.)

Experimental Protocols for Biomarker Analysis

For researchers aiming to validate these findings, here are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for c-Kit Protein Expression and H-Scoring

This protocol is used to quantify c-Kit protein levels in formalin-fixed, paraffin-embedded (FFPE) tumor samples [1].

  • 1. Sample Preparation: Cut 4-5 μm sections from FFPE tumor tissue blocks.
  • 2. Deparaffinization and Rehydration: Immerse slides in xylene (or substitute) followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.
  • 3. Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based or EDTA-based buffer (pH 6.0-9.0) in a pressure cooker or water bath.
  • 4. Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Then, block non-specific binding with a protein block (e.g., normal serum or BSA).
  • 5. Primary Antibody Incubation: Incubate slides with a validated anti-c-Kit (CD117) primary antibody at the manufacturer's recommended dilution and conditions (e.g., overnight at 4°C).
  • 6. Detection: Use a standard horseradish peroxidase (HRP)-labeled polymer detection system with DAB as the chromogen.
  • 7. Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
  • 8. H-Scoring: Evaluate stained slides under a microscope. The H-score is calculated as: H-score = (3 × percentage of strongly staining cells) + (2 × percentage of moderately staining cells) + (1 × percentage of weakly staining cells) + (0 × percentage of negative cells). The final score ranges from 0 to 300 [1].

This compound's Mechanism and c-Kit Signaling

This compound is a multi-targeted tyrosine kinase inhibitor. Its mechanism and the rationale for targeting c-Kit are illustrated in the following pathway diagrams.

G SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit Binds SFK Src Family Kinases (SFKs) cKit->SFK Activates PI3K PI3K/Akt Pathway cKit->PI3K Activates RAS Ras/Erk Pathway cKit->RAS Activates Survival Cell Survival & Proliferation SFK->Survival Promotes PI3K->Survival Promotes RAS->Survival Promotes This compound This compound (MP-470) This compound->cKit Inhibits

Diagram 1: Simplified c-Kit Signaling Pathway and this compound Inhibition. This compound inhibits the c-Kit receptor, blocking downstream pro-survival pathways like those mediated by Src Family Kinases (SFKs), PI3K/Akt, and Ras/Erk [3] [4].

G Start Patient Tumor Sample (FFPE Block) Section Sectioning and Staining Start->Section IHC Immunohistochemistry (IHC) for c-Kit (CD117) Section->IHC Score Microscopic Evaluation and H-Scoring IHC->Score Threshold Apply H-score Threshold (e.g., ≥100) Score->Threshold Decision Patient Stratification Threshold->Decision High High c-Kit Expression (Potential this compound Candidate) Decision->High Yes Low Low c-Kit Expression (Alternative Therapies) Decision->Low No

Diagram 2: Experimental Workflow for Patient Selection. This workflow outlines the process of using IHC and H-scoring to identify patients with high c-Kit expression who may be candidates for this compound therapy [1].

Frequently Asked Questions (FAQs)

Q1: Is c-Kit mutation status or protein expression level more important for this compound selection? Current clinical evidence for this compound points towards protein expression levels (via IHC H-score) as a predictive biomarker [1]. While this compound was designed to target mutant c-Kit [4], the phase II trial in SCLC successfully stratified patients based on protein expression, not mutation status.

Q2: What is the recommended H-score threshold for patient selection in SCLC? Based on the phase II ESCAPE study, an H-score of 100 can be used as a benchmark for defining high c-Kit expression in platinum-refractory SCLC when considering this compound combination therapy [1]. This threshold should be validated in larger, prospective studies.

Q3: Does this compound have other biomarker targets beyond c-Kit? Yes. This compound is a multi-targeted agent. Its mechanisms also include:

  • Inhibition of DNA repair via downregulation of Rad51, which may synergize with DNA-damaging agents like etoposide or platinum drugs [1] [2] [4].
  • Targeting other kinases such as PDGFRα and c-MET [4] [5]. Patient selection strategies could potentially be explored around these alternative targets or specific resistance mechanisms.

References

Amuvatinib Combination Therapy: Key Toxicities & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dose-limiting toxicities (DLTs) and the maximum administered dose from a Phase 1B clinical trial of amuvatinib in combination with various standard cancer therapies [1].

Combination Therapy Dose-Limiting Toxicities (DLTs) Maximum Administered Dose (this compound)
Paclitaxel/Carboplatin Febrile neutropenia, Diarrhea 800 mg/day
Carboplatin/Etoposide Febrile neutropenia, Diarrhea 800 mg/day
Topotecan Information not specified in results 800 mg/day
Docetaxel Information not specified in results 800 mg/day
Erlotinib Information not specified in results 800 mg/day

Overall Safety Profile: The most frequently observed adverse events across the study were [1]:

  • Non-hematologic: Fatigue, alopecia, diarrhea, nausea, anorexia.
  • Hematologic: Neutropenia, anemia, thrombocytopenia, leukopenia.

It is important to note that this Phase 1B study did not reach a maximum tolerated dose (MTD) for any of the treatment arms, and no pharmacokinetic interactions were observed between this compound and the co-administered chemotherapies [1].

Experimental Observations & Mechanistic Insights

Preclinical studies suggest that this compound and its derivatives exhibit selective toxicity toward tumor cells under conditions of glucose starvation, a common feature of the solid tumor microenvironment [2].

  • Mechanism of Action: Research on an this compound derivative (Compound 6) indicates that its toxicity under glucose starvation is associated with two key effects [2]:
    • Inhibition of mitochondrial membrane potential.
    • Suppression of the mTOR signaling pathway (as measured by reduced phospho-4EBP1, phospho-S6 kinase, and phospho-S6) specifically in glucose-starved cells.
  • Synergy with Energetic Stress: Treatment with this this compound derivative was found to dramatically enhance the efficacy of the glycolysis inhibitor 2-deoxy-glucose (2DG) in cell culture models [2].

This mechanism can be visualized in the following pathway diagram:

G Glucose_Starvation Glucose_Starvation Amuvatinib_Derivative Amuvatinib_Derivative Glucose_Starvation->Amuvatinib_Derivative Enhances toxicity of Mitochondrial_Dysfunction Mitochondrial_Dysfunction Amuvatinib_Derivative->Mitochondrial_Dysfunction Induces mTOR_Pathway_Inhibition mTOR_Pathway_Inhibition Amuvatinib_Derivative->mTOR_Pathway_Inhibition Induces Synergy_with_2DG Synergy_with_2DG Amuvatinib_Derivative->Synergy_with_2DG Exhibits Selective_Tumor_Cell_Death Selective_Tumor_Cell_Death Mitochondrial_Dysfunction->Selective_Tumor_Cell_Death Leads to mTOR_Pathway_Inhibition->Selective_Tumor_Cell_Death Leads to Synergy_with_2DG->Selective_Tumor_Cell_Death Contributes to

Frequently Asked Questions for Researchers

Q1: What are the critical pharmacodynamic biomarkers for assessing this compound's target engagement in experimental models? Evidence from the Phase 1B trial suggests that target engagement can be assessed through:

  • Reduced RAD51 levels: Indicative of DNA repair suppression.
  • Increased 53BP1 foci: A marker of residual DNA damage. These biomarkers were successfully measured in skin punch biopsies from patients in the clinical trial [1].

Q2: Which tumor types showed the greatest promise in clinical trials with this compound combinations? In the Phase 1B study, partial responses to this compound combined with paclitaxel/carboplatin or carboplatin/etoposide were most frequently observed in patients with neuroendocrine (NE) tumors, non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC) [1].

A Note on Data Recency & Further Research

  • Check Clinical Trial Registries: Search NCT00881166 (the identifier for the Phase 1B study) on clinicaltrials.gov to see if results have been updated or if new studies have been initiated.
  • Conduct a Broader Literature Search: Look for recent review articles or preclinical studies on "this compound" or its alias "MP470" in scientific databases for any subsequent developments.

References

Amuvatinib resistance mechanisms in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Amuvatinib Profile & Clinical Response Data

The table below summarizes the key characteristics of this compound and quantitative data from a clinical trial that informs its potential resistance.

Property Description
Drug Name This compound (MP-470)
Classification Multi-targeted Tyrosine Kinase Inhibitor (TKI) [1]
Primary Targets Mutant c-KIT, PDGFRα, c-MET, c-RET, FLT3 [2] [1]
Novel Mechanism Inhibition of RAD51 protein, a key player in Homologous Recombination (HR) DNA repair [2] [3]
Intended Sensitization Designed to sensitize tumor cells to DNA-damaging agents (e.g., radiation, platinum drugs, etoposide) [2] [3]
Trial Context Patient Population Intervention Objective Response Rate (ORR) Observations & Potential Biomarkers
Phase 2 Trial (ESCAPE) [3] Platinum-refractory Small Cell Lung Cancer (SCLC) This compound + Platinum-Etoposide (EP) 8.7% (2 of 23 patients) Two subjects with high c-Kit expression (H-score ≥100) experienced durable disease control (151 & 256 days).

FAQ & Troubleshooting Guide

Based on the available evidence, here are answers to critical questions a researcher might have.

What is this compound's proposed mechanism of action, and how could this lead to resistance?

This compound has a dual mechanism: it inhibits specific mutant receptor tyrosine kinases (RTKs) and disrupts DNA repair by suppressing RAD51 [2] [1].

Resistance could theoretically arise through mechanisms common to other targeted therapies, even if not yet documented for this compound. The diagram below outlines this conceptual framework.

G This compound This compound MOA This compound Mechanism of Action This compound->MOA TKIs Inhibits mutant kinases: c-KIT, PDGFRα, c-MET, FLT3 MOA->TKIs DNA_Repair Inhibits RAD51 & Homologous Recombination MOA->DNA_Repair Resistance Theoretical Resistance Mechanisms DNA_Bypass DNA Repair Bypass (Upregulation of alternative DNA repair pathways) DNA_Repair->DNA_Bypass Bypass Bypass Signaling (Activation of alternative RTKs e.g., AXL, MET) Resistance->Bypass Target_Alt Target Alteration (Secondary mutations in target kinases) Resistance->Target_Alt

The clinical trial failed its primary endpoint. Does this mean the drug is ineffective?

Not necessarily. The Phase 2 trial in unselected, platinum-refractory SCLC did not meet its primary response target [3]. However, the observed durable disease control in patients with high c-Kit expression suggests that the drug may be effective in a biomarker-selected subpopulation [3]. This points to the likelihood of primary resistance in patients whose tumors lack the appropriate molecular context.

How can we design experiments to investigate this compound resistance?

You can build a research program based on the established mechanisms of resistance to other TKIs and DNA damage response inhibitors. The following workflow provides a systematic approach.

G Start 1. Generate Resistant Models MethodA Long-term exposure of sensitive cell lines to increasing doses of this compound Start->MethodA MethodB Use models already resistant to the partner drug (e.g., Platinum) Start->MethodB Analyze 2. Mechanistic Analysis MethodA->Analyze MethodB->Analyze Genomic Genomic & Transcriptomic Profiling: - NGS for new mutations - RNA-Seq for pathway analysis Analyze->Genomic Functional Functional Signaling Analysis: - Phospho-RTK arrays - Western blot for DNA repair proteins Analyze->Functional Validate 3. Validate Findings Genomic->Validate Functional->Validate CRISPR Use CRISPR/Cas9 to knock in candidate resistance mutations Validate->CRISPR Combo Test combination therapies based on identified bypass pathways Validate->Combo

What are the key experimental protocols for studying these mechanisms?

Here are detailed methodologies for key experiments based on the proposed workflow.

1. Generating this compound-Resistant Cell Lines

  • Principle: Mimic acquired resistance in vitro by chronic, low-dose drug exposure.
  • Protocol:
    • Begin with a cell line known to be sensitive to this compound (e.g., one with a target mutation like c-KIT).
    • Culture cells in a concentration of this compound equivalent to the IC~20~.
    • Every 2-3 passages, increase the this compound concentration by 1.5- to 2-fold.
    • Continue this process over 6-9 months until cells can proliferate in a concentration at least 5-10 times the original IC~50~.
    • Controls: Always maintain a parental line in parallel without drug exposure.

2. Profiling Resistance Mechanisms via Phospho-RTK Arrays

  • Principle: Simultaneously monitor the activation status of dozens of receptor tyrosine kinases to identify bypass signaling pathways.
  • Protocol:
    • Lysis: Harvest resistant and parental cells in their logarithmic growth phase. Lyse cells using the manufacturer's lysis buffer supplemented with protease and phosphatase inhibitors.
    • Membrane Incubation: Incolate the cleared cell lysates with the proteome profiler human phospho-RTK array membrane overnight at 4°C.
    • Detection: Follow the manufacturer's instructions for subsequent washing, incubation with detection antibodies, and chemiluminescent development.
    • Analysis: Compare the signal intensity of phosphorylated RTK spots between resistant and parental lines. A significant increase in a specific phospho-RTK (e.g., AXL, MET) suggests its role in a bypass resistance mechanism.

Key Takeaways for Researchers

  • Focus on Biomarkers: The clinical data strongly suggests that c-Kit expression levels could be a critical biomarker for patient selection and a factor in primary resistance [3]. Prioritize models with relevant target expression.
  • Think About Combination Therapy: Given that this compound is intended as a sensitizing agent, its efficacy is inherently tied to the partner therapy. Investigate resistance not only to this compound itself but also in the context of the combined chemotherapeutic regimen.
  • Explore the DNA Repair Angle: No other TKIs in clinical use share this compound's specific mechanism of RAD51 inhibition. A key research question is whether resistance arises through the kinase targets, the DNA repair pathway, or both.

I hope this technical support guide provides a robust starting point for your investigations. The field of kinase inhibitor resistance is well-established, offering a solid framework for exploring the specific case of this compound.

References

Techniques for Enhancing Amuvatinib Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key formulation strategies identified for improving the solubility and bioavailability of amuvatinib.

Technique Key Components / Description Key Findings / Performance Citations
Lipid-Based Formulations Surfactant polymer, Tocopherol, Fatty acid/Fatty acid ester Synergistically increases solubility & bioavailability; targets BCS Class II/IV drugs like this compound. [1]
Eutectic Mixtures Adenine phosphate (AdPh) prepared via liquid-assisted grinding Lowers melting point; enhances dissolution rate & equilibrium solubility. [2]

Detailed Experimental Protocols

Protocol 1: Preparing a Lipid-Based Formulation

This protocol is based on a patent application for increasing the bioavailability of poorly soluble drugs like this compound [1].

  • Objective: To create a formulation that synergistically enhances solubility using a combination of a lipid vehicle and a surfactant polymer.
  • Materials:
    • Active Pharmaceutical Ingredient (API): this compound (or its pharmaceutically acceptable salt, e.g., HCl salt).
    • Vehicle Components:
      • A surfactant polymer (or its pharmaceutically acceptable salt).
      • A tocopherol (or its pharmaceutically acceptable salt).
      • A fatty acid or fatty acid ester (or its pharmaceutically acceptable salt).
  • Procedure: The formulation can be prepared in different configurations [1]:
    • As a Solid Dispersion: The active drug (this compound) and the vehicle components are combined into a single, solid mixture.
    • As a Kit: The active drug and the vehicle are kept in separate packages for combination at the time of use.
  • Note: The patent application from which this information comes was abandoned, and no specific dosage or final clinical data is provided. This serves as a promising conceptual framework for pre-formulation studies [1].
Protocol 2: Creating a Eutectic Mixture

This protocol is adapted from a study on imatinib and olaparib, which demonstrates a generalizable method for poorly soluble tumor-associated enzyme inhibitors [2].

  • Objective: To form a eutectic mixture with a lower melting point, thereby improving the drug's dissolution rate and solubility.
  • Materials:
    • API: this compound.
    • Co-former: Adenine phosphate (AdPh, Vitamin B4).
    • Solvent: A liquid grinding aid (e.g., methanol, ethanol, or acetonitrile).
    • Equipment: Ball mill or mortar and pestle.
  • Procedure:
    • Weighing: Weigh this compound and AdPh in a predetermined molar ratio. The optimal ratio should be determined by constructing a solid-liquid binary phase diagram using Differential Scanning Calorimetry (DSC) data. A 1:1 molar ratio is a suggested starting point based on the referenced study [2].
    • Grinding: Transfer the physical mixture to a grinding apparatus. Add a small, controlled amount of liquid grinding aid (e.g., 50-100 µL per 100 mg of solid).
    • Processing: Grind the mixture for 30-60 minutes at a controlled frequency (e.g., 30 Hz) if using a ball mill, or until a homogeneous mixture is obtained.
    • Drying: Dry the resulting eutectic mixture in an oven at a moderate temperature (e.g., 40-50°C) for several hours to remove the residual solvent [2].

Characterization and Workflow

After preparing a formulation, particularly the eutectic mixture, it is crucial to characterize it properly. The workflow below outlines the key steps from preparation to final evaluation.

G Start Start: Prepare Formulation DSC DSC Analysis Start->DSC PXRD PXRD Analysis Start->PXRD FTIR FT-IR Spectroscopy Start->FTIR Dissolution Powder Dissolution Test DSC->Dissolution Confirms eutectic formation & purity PXRD->Dissolution Shows physical state change FTIR->Dissolution Rules out chemical interactions Solubility Equilibrium Solubility Study Dissolution->Solubility End End: Evaluate Formulation Success Solubility->End

Characterization Methods:

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point depression, a key indicator of eutectic formation. The mixture will show a single, sharp melting endotherm at a temperature lower than either pure component [2].
  • Powder X-ray Diffraction (PXRD): Compares the diffraction pattern of the mixture with the pure components and their physical mixture. A pattern distinct from the parent compounds confirms the formation of a new phase [2].
  • Fourier Transform Infrared (FT-IR) Spectroscopy: Helps rule out the formation of cocrystals or salt forms by showing no evidence of new chemical bonds. The spectrum is typically a superposition of the individual components' spectra [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary solubility challenge with this compound? this compound is classified as a BCS Class IV drug, meaning it has both low solubility and low permeability, which presents a significant challenge for its oral bioavailability [1] [3].

Q2: Why consider a eutectic mixture over other techniques like cocrystals? Eutectic mixtures are a physical blend and do not require the formation of new chemical bonds (unlike cocrystals), making them simpler to prepare. They primarily work by lowering the melting point of the API, which can directly enhance its dissolution rate [2].

Q3: Are there any known derivatives of this compound with improved properties? Yes, research has explored this compound derivatives. For instance, one study found that a derivative referred to as "compound 6" exhibited increased toxicity against specific cancer cell lines under glucose starvation, suggesting that structural modifications can fine-tune biological activity and potentially other properties [4].

References

Amuvatinib plasma protein binding implications

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Plasma Protein Binding

What is Plasma Protein Binding and Why Does it Matter? In the bloodstream, a drug can exist in two states: bound to plasma proteins (inactive) and unbound (free, pharmacologically active) [1]. Only the unbound fraction can interact with its target to produce an effect. The degree of protein binding therefore directly influences a drug's activity, distribution, and elimination [1].

For amuvatinib, a small-molecule tyrosine kinase inhibitor, understanding its PPB is crucial for interpreting experimental results and predicting its in vivo efficacy [2] [3].

Key Quantitative Data on this compound Specific, high-quality data on this compound's PPB is not abundant in the search results. However, one preclinical study provides a critical insight:

Parameter Reported Value Experimental Context
Serum Protein Binding >95% bound [3] Noted in a study on multiple myeloma cell lines and primary cells.

This high level of binding means that less than 5% of the total drug concentration in plasma is free and biologically active. You must account for this in your dose-response experiments, as the effective concentration at the target site is much lower than the nominal concentration added to the serum-containing medium [1].

Measuring Protein Binding: A BioSPME Protocol

When direct data is unavailable, you may need to measure PPB. Here is a detailed methodology using BioSPME (Bio Solid-Phase Microextraction), a modern technique that directly measures the unbound drug fraction [4].

The following diagram illustrates the core workflow of this assay:

start Start Method Development cond Conditioning Activate C18 coating with organic solvent start->cond wash1 Brief Water Wash Remove excess solvent cond->wash1 extract Extraction Incubate in sample (Agitation at 1200 rpm) wash1->extract wash2 Wash Step Remove non-specifically bound proteins extract->wash2 desorb Desorption Transfer analyte to organic solvent wash2->desorb analyze LC-MS Analysis desorb->analyze calc Calculate % Protein Binding analyze->calc

Step-by-Step Procedure [4]:

  • Sample Preparation: Spike this compound into both buffer solution (for control) and plasma at the same, clinically relevant concentration. Incubate for at least 1 hour to allow equilibrium to be established.
  • Device Conditioning: Condition the C18-coated BioSPME pin device in an organic solvent to activate the adsorbent, followed by a brief static water wash to remove excess solvent.
  • Extraction: Submerge the device in the sample (recommended volume: 100-200 µL). Agitate at 1200 rpm for a determined time (e.g., 6-15 minutes) to reach equilibrium. Static extraction is not recommended as it drastically increases equilibration time.
  • Post-Extraction Wash: Perform a short (60-second) static wash in water to remove any proteins non-specifically bound to the coating.
  • Desorption: Transfer the extracted analytes into a desorption solvent (e.g., 80/20 methanol/water). Desorption can be performed statically, and a second desorption can be used to confirm efficiency.
  • Analysis & Calculation: Analyze the desorption solvent using LC-MS. Calculate the % Protein Binding using the formula:
    • % Protein Binding = [1 - (ME_plasma / ME_buffer)] × 100
    • Where ME is the amount extracted from plasma and buffer, respectively.

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when working with this compound or similar compounds in binding or activity assays.

Problem Possible Cause Recommendation
Low activity in cell-based assays despite high nominal drug concentration. High PPB significantly reducing free fraction [3] [1]. Account for >95% protein binding in your calculations. The effective free concentration is much lower than the total.
Poor reproducibility in PPB measurements. Inconsistent method execution [4]. Ensure coating is properly conditioned and never allowed to dry. Control sample pH and temperature. Verify LC-MS instrument reproducibility.
Low extraction efficiency in BioSPME. Non-specific binding to plastic well plates [4]. For hydrophobic compounds like this compound, use glass-coated well plates instead of polypropylene.
Unexpectedly low cytotoxicity in primary cells. Variable target (e.g., MET, c-Kit) expression or reliance on HGF/MET pathway [3]. Confirm target expression in your cell model. Include a positive control, such as primary CD138+ myeloma cells, which are sensitive to this compound [3].

Key Implications for Your Research

  • Interpreting Activity Assays: In vitro models using media containing serum will have reduced this compound activity. Consider using serum-free conditions or adjusting concentration calculations based on the >95% binding data [3] [1].
  • Drug-Drug Interactions: As a highly protein-bound drug, this compound has the potential to be displaced by, or to displace, other protein-bound drugs, which can increase their free fraction and toxicity [1]. This is a critical consideration for combination therapies.
  • Dosing Considerations: The high PPB suggests that this compound could act as a reservoir in the body, potentially maintaining drug levels over time [5]. However, this also means that dose adjustments may be necessary in patients with conditions that alter plasma protein levels [1].

References

Experimental Evidence for RAD51 Suppression by Amuvatinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation experiments from the research findings.

Experimental Context Key Experimental Methodology Observed Outcome Related to RAD51 Citation

| Phase 1B Clinical Trial (Advanced Solid Tumors) | Skin punch biopsies from patients treated with Amuvatinib + chemotherapy. | Decreased RAD51 levels. Increased 53BP1 foci (marker of residual DNA damage). | [1] | | Multiple Myeloma (Cell Lines & Primary Cells) | Treatment of primary CD138+ myeloma cells and U266 cell line with this compound; analysis of cell death (Annexin V/PI) and MET signaling. | Induced cell death (20-67% increase in 6/8 patient samples). Inhibited HGF-dependent MET, AKT, ERK, and GSK-3β phosphorylation. | [2] | | Drug Mechanism Overview | Biochemical and cellular assays. | Identified as a suppressor of RAD51 protein. | [3] |

Detailed Experimental Protocols

For your reference, here are more detailed descriptions of the methodologies used in these key studies.

  • Clinical Pharmacodynamic Measurement (from Phase 1B Trial)

    • Sample Collection: Skin punch biopsies were obtained from adult patients with advanced solid tumors who were receiving this compound in combination with one of five standard cancer therapies (e.g., paclitaxel/carboplatin, topotecan) [1].
    • Analysis: The biopsy samples were analyzed to measure changes in the levels of RAD51 protein and the formation of 53BP1 foci, which is a marker for unrepaired DNA double-strand breaks [1].
    • Significance: This method provided direct evidence from human subjects that this compound engages its target and achieves the desired biological effect of inhibiting DNA repair.
  • Cellular-Level Efficacy and Mechanism (from Multiple Myeloma Study)

    • Cell Culture: Primary CD138+ plasma cells were isolated from the bone marrow of patients with multiple myeloma. The U266 multiple myeloma cell line was also used [2].
    • Treatment: Cells were treated with this compound (at a concentration of 25 μM, chosen due to high serum protein binding) for 24 to 72 hours [2].
    • Viability & Death Assay: Cell death was quantified using annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis) [2].
    • Signaling Pathway Analysis: The inhibition of the MET signaling pathway was assessed by measuring the phosphorylation (activation) levels of MET, AKT, and ERK proteins, typically via western blotting, after stimulating the cells with HGF ligand [2].

This compound's Dual Mechanism of Action

The following diagram synthesizes the evidence from the search results to illustrate how this compound exerts its anti-cancer effects through two parallel mechanisms: targeted kinase inhibition and DNA repair suppression.

G cluster_kinase Kinase Inhibition Pathway cluster_rad51 DNA Repair Suppression Pathway This compound This compound K1 Mutant c-KIT, PDGFR, FLT3, c-MET, c-RET This compound->K1 R1 RAD51 Suppression This compound->R1 K2 Inhibition of Oncogenic Signaling & Cell Survival K1->K2 K3 Impaired Cancer Cell Proliferation K2->K3 Synergy Synergistic Anti-Cancer Effect K3->Synergy R2 Inhibited Homologous Recombination (HR) Repair R1->R2 R3 Accumulation of Unrepaired DNA Damage (e.g., increased 53BP1 foci) R2->R3 R4 Cancer Cell Sensitization to DNA-Damaging Agents R3->R4 R4->Synergy

Interpretation of Experimental Evidence

The experimental data validates this compound's ability to suppress RAD51 through several key observations:

  • Direct Pharmacodynamic Evidence: The decrease in RAD51 levels and increase in 53BP1 foci in patient biopsies is a crucial finding. It shows that this compound not only reaches its target in human tissues but also successfully creates a measurable "BRCA-like" state of HR deficiency, supporting its proposed mechanism of chemosensitization [1].
  • Functional Consequences in Cancer Cells: The induction of cell death in primary myeloma cells, especially in the context of this compound's action on the MET/HGF pathway, demonstrates the functional outcome of its multi-targeted inhibition. While this study highlights kinase inhibition, the resultant cell death is consistent with the cumulative effect of disrupting multiple survival and repair pathways, including those maintained by RAD51 [2].
  • Mechanistic Synergy: The evidence supports a model where this compound's dual action is key to its efficacy. By simultaneously disrupting oncogenic signaling (through kinase inhibition) and disabling a major DNA repair pathway (through RAD51 suppression), it attacks cancer cells on two fronts. This explains the synergistic activity with DNA-damaging agents like etoposide and carboplatin observed in the clinical trial [1].

Comparison with Other RAD51 Inhibitors

The search results also provide context by mentioning other RAD51 inhibitors under investigation, which can serve as useful comparators.

Inhibitor Name Proposed Mechanism of Action Key Experimental Evidence
This compound Suppresses RAD51 protein level; multi-kinase inhibitor [3]. RAD51 downregulation & increased DNA damage in patient biopsies; synergy with chemo in clinical trials [1].
B02 Inhibits RAD51 nucleoprotein filament formation [4]. Sensitizes cells to cisplatin in lab models; binds at RAD51 dimer interface per computational studies [5] [4].
B02-isomer (B02-iso) Improved derivative of B02 with higher affinity for RAD51 [5]. More potent HR inhibition in cells than B02; sensitizes triple-negative breast cancer cells to PARP inhibitor olaparib [5].
IBR2 Disrupts RAD51 multimerization and interaction with BRCA2 [4]. Impairs HR and inhibits cancer cell growth; binds at RAD51 dimer interface per computational studies [4].

References

Amuvatinib clinical response rates versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Data Summary

The table below summarizes the efficacy data from the Phase 2 ESCAPE trial, which evaluated Amuvatinib in combination with platinum-etoposide (EP) chemotherapy for platinum-refractory Small Cell Lung Cancer (SCLC). For context, the performance of standard care (topotecan) in a similar patient population is included based on a referenced historical response rate [1] [2].

Metric This compound + EP (Phase 2 ESCAPE Trial) Standard Care (Topotecan, Historical Control)
Patient Population Platinum-refractory SCLC [1] [2] Platinum-refractory SCLC [1]
Objective Response Rate (ORR) 8.7% (2 of 23 patients; centrally confirmed) [1] 6.4% [1]
Disease Control Rate (DCR) 21.7% (5 of 23 patients; PR + SD) [1] Information not specified in sources
Key Findings Did not meet primary efficacy endpoint; potential signal of efficacy in subset of patients with high c-Kit expression (H-score ≥100) [1]. The only FDA-approved chemotherapy for second-line SCLC at the time of the trial, with limited activity [1].

> Note on Development Status: Astex Pharmaceuticals discontinued the development of this compound in 2012 after it failed to meet the pre-specified response rate endpoint in the Phase II ESCAPE trial [3]. The data presented here is for research and historical comparison purposes.


Detailed Experimental Protocol: ESCAPE Trial

For professionals seeking to understand the context of the data, here are the key methodological details from the Phase 2 study [1] [2].

  • Study Design: Open-label, multi-center, Phase 2 trial using a Simon 2-stage design. Enrollment was stopped after the first stage because the primary endpoint was not met [1] [2].
  • Patient Population: Adults with extensive-stage or limited-stage SCLC who had disease progression during or within 90 days of completing first-line platinum-etoposide (EP) chemotherapy. The number of prior anticancer regimens ranged from one to three [1].
  • Intervention: Patients received their prior EP chemotherapy regimen plus oral This compound at 300 mg, three times daily, in 21-day cycles. A three-day this compound "run-in" period was implemented before EP in Cycle 1 [1].
  • Primary Endpoint: Objective Response Rate (ORR), assessed per RECIST 1.1 criteria, requiring ≥3 centrally confirmed responses in the first 21 evaluable patients [1].
  • Key Biomarker Analysis: Tumor samples were retrospectively analyzed for c-Kit protein expression using an H-score method. An H-score of ≥100 was considered high. This was exploratory to identify a potential responsive subgroup [1].

Mechanism of Action & Experimental Workflow

This compound (MP-470) is a multi-targeted tyrosine kinase inhibitor. Its mechanism and the logical flow of the ESCAPE trial are summarized in the diagrams below.

architecture cluster_1 Dual Mechanisms of Action cluster_2 Molecular Targets cluster_3 Biological Consequence This compound This compound TK_Inhibition Tyrosine Kinase Inhibition This compound->TK_Inhibition DNA_Repair_Inhibition DNA Repair Inhibition This compound->DNA_Repair_Inhibition T1 Mutant c-KIT TK_Inhibition->T1 T2 PDGFRα TK_Inhibition->T2 T3 c-MET TK_Inhibition->T3 T4 RAD51 Protein DNA_Repair_Inhibition->T4 C1 Inhibition of proliferative signaling in cancer cells T1->C1 T2->C1 T3->C1 C2 Reduction of homologous recombination DNA repair T4->C2 Final_Effect Synergistic Cell Death with DNA-Damaging Chemotherapy (e.g., Platinum, Etoposide) C1->Final_Effect C2->Final_Effect

Diagram 1: The dual mechanism of action of this compound. It inhibits mutant tyrosine kinases (c-KIT, PDGFRα, c-MET) to block proliferative signals, while simultaneously suppressing RAD51 to inhibit DNA repair, creating synergy with chemotherapy [1] [4].

architecture cluster_intervention Intervention Arm cluster_endpoints Study Endpoints & Analysis Start Patient Population: Platinum-Refractory SCLC Criterion Key Inclusion Criterion: Progression during or within 90 days of 1st-line EP therapy Start->Criterion A1 Cycle 1: 3-day this compound run-in (300 mg, TID) Criterion->A1 A2 Subsequent 21-day Cycles: This compound + Prior EP Chemo A1->A2 P1 Primary Endpoint: Objective Response Rate (ORR) by RECIST 1.1 A2->P1 P2 Stopping Rule: <3 confirmed responses in first 21 patients A2->P2 P3 Exploratory Analysis: c-Kit H-score Biomarker A2->P3 Outcome Trial Outcome: Primary endpoint not met. Development discontinued. Potential biomarker signal identified. P2->Outcome Met P3->Outcome

Diagram 2: The workflow and key design elements of the Phase 2 ESCAPE trial, which used a Simon 2-stage design and was terminated after the first stage due to lack of efficacy [1].

References

Amuvatinib safety profile comparison other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Amuvatinib Safety Profile

The safety data for this compound comes from three Phase 1 clinical studies in healthy volunteers. The available information is summarized below.

Aspect Details from Clinical Studies
Stage of Development Phase 1 (Healthy Volunteers) [1]
Reported Serious Adverse Events (SAEs) No serious or severe adverse events were reported in the studies [1].
Discontinuations No subject discontinued treatment due to an adverse event [1].
Key Findings The lipid-suspension capsule (LSC) formulation was safely administered at 300 mg every 8 hours, achieving the presumed therapeutic level [1].

Safety Profiles of Other TKIs

For context, the table below summarizes safety information for several more widely used TKIs, primarily in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This illustrates the common safety considerations in this drug class.

TKI Name Generation Common/Notable Adverse Events Key Safety Comparisons
Imatinib [2] [3] [4] 1st Edema, nausea, muscle cramps, rash, cytopenias [2] [3]. Generally manageable safety profile; considered a benchmark for tolerability [4].
Dasatinib [5] [6] 2nd Pleural effusion, cardiotoxicity (CHF, QT prolongation), pulmonary hypertension, cytopenias [5]. Higher incidence of pleural effusion and cardiotoxic AEs vs. imatinib, especially in specific populations [5].
Nilotinib [7] [4] 2nd Cardiovascular events (arterial disease), hyperglycemia, hyperlipidemia, rash [4]. Higher cumulative rates of cardiovascular events vs. imatinib; requires careful risk factor monitoring [4].
Ponatinib [8] [9] 3rd Arterial occlusion, venous thromboembolism, hypertension, pancreatitis, hepatotoxicity [8]. Carries a black box warning for vascular occlusion, heart failure, and hepatotoxicity [8].

Experimental Protocol for TKI Safety Assessment

The safety data cited in this guide were typically gathered through structured clinical trials. Below is a generalized workflow for safety assessment in such studies, reflecting the methodologies used in the provided sources.

G start Study Population Enrollment a1 Phase 1 (Healthy Volunteers) • Initial safety & tolerability • Pharmacokinetics (PK) start->a1 a2 Phase 2/3 (Patient Groups) • Efficacy & further safety • Dose optimization start->a2 b Administer TKI (Specified Dose & Formulation) a1->b a2->b c Systematic Safety Monitoring b->c d1 Adverse Event (AE) Recording • CTCAE Grading (v5.0) c->d1 d2 Laboratory Tests • Hematology & Clinical Chemistry c->d2 d3 Specialized Assessments • Echocardiography (Cardiac function) • ECG (QT prolongation) c->d3 e Data Analysis • AE incidence & severity • Discontinuation rates • Identification of unique toxicities d1->e d2->e d3->e

This diagram illustrates the standard workflow for evaluating TKI safety in clinical trials, from initial studies in healthy volunteers to larger trials in patient populations, involving systematic monitoring and data analysis [1] [5] [4].

Key Takeaways for Researchers

  • This compound's developmental status is a primary factor; its early-phase data shows a favorable initial profile, but comprehensive comparison with later-phase drugs is premature [1].
  • TKI safety profiles are distinct, meaning toxicity is a major differentiator in clinical decision-making, alongside efficacy [5] [4] [10].
  • Safety monitoring protocols are critical and must be tailored to the known risks of each TKI, such as cardiac monitoring for dasatinib and nilotinib, or vascular assessment for ponatinib [5] [4].

References

Amuvatinib MET inhibition potency versus other MET inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Amuvatinib and MET Inhibitors at a Glance

The table below summarizes the key characteristics of this compound and other MET inhibitors mentioned in the search results.

Inhibitor Name Primary Target(s) Classification / Binding Mode Key Characteristics & Clinical Context
This compound MET, c-KIT, PDGFRα, RET, FLT3 [1] [2] Type III (non-ATP competitive allosteric inhibitor) [3] Multi-targeted kinase inhibitor; studied in myeloma, SCLC, and other solid tumors [1] [2].
Crizotinib MET, ALK, ROS1 [3] Type Ia MET inhibitor [3] A first-generation ALK/ROS1 inhibitor that also targets MET.
Capmatinib, Tepotinib, Savolitinib, Vebreltinib, Glumetinib MET [3] Type Ib MET inhibitor [3] Designed to be more selective for MET; several have demonstrated efficacy in treating central nervous system (CNS) metastases [3].
Cabozantinib, Merestinib, Glesatinib MET, VEGFR2, AXL, and others [3] [4] Type II MET inhibitor [3] Multi-targeted inhibitors, primarily targeting MET and VEGFR pathways [4].
Tivantinib MET [5] [3] Type III (non-ATP competitive allosteric inhibitor) [3] Binds to an allosteric site distinct from the ATP-binding pocket [3].

Experimental Evidence for this compound

The primary data for this compound's MET inhibition comes from a preclinical study in multiple myeloma. The key experimental findings and methodologies are outlined below.

  • Experimental Model: The study used the U266 multiple myeloma cell line (which has high HGF expression) and primary CD138+ plasma cells isolated from myeloma patients [1].
  • Treatment Protocol: Cells were treated with this compound at various concentrations (5, 10, 25 µM) and over different time periods (24, 48, 72 hours) [1].
  • Key Outcomes:
    • Cytotoxicity: this compound induced time-dependent cell death in U266 cells: 28% at 24h, 40% at 48h, and 55% at 72h with a 25 µM dose [1].
    • Pathway Inhibition: Treatment with this compound (5-25 µM) inhibited HGF-dependent phosphorylation of MET and its downstream signaling proteins AKT, ERK, and GSK-3β [1].
    • Primary Cell Response: In primary patient cells, this compound (25 µM for 24h) increased cell death in 6 out of 8 samples compared to controls [1].

MET Inhibitor Binding Mechanisms

The different types of MET inhibitors work through distinct mechanisms, as illustrated below.

MET_Inhibition MET_Receptor MET Receptor Tyrosine Kinase ATP_Pocket ATP-binding Pocket MET_Receptor->ATP_Pocket contains Allosteric_Site Allosteric Site MET_Receptor->Allosteric_Site has Type_I Type I Inhibitors (e.g., Crizotinib, Capmatinib) ATP_Pocket->Type_I Binds active 'DFG-in' conformation Type_II Type II Inhibitors (e.g., Cabozantinib) ATP_Pocket->Type_II Binds inactive 'DFG-out' conformation Type_III Type III Inhibitors (e.g., this compound, Tivantinib) Allosteric_Site->Type_III Binds outside ATP pocket

Interpretation and Next Steps for Research

The available data shows that this compound is a multi-targeted agent with confirmed MET inhibitory activity in preclinical models, but its direct potency relative to other MET inhibitors remains unclear from these sources.

For a comprehensive comparison, you may need to consult additional resources:

  • Specialized Scientific Databases: Search PubMed and Google Scholar for publications that directly compare multiple MET inhibitors in the same assay system.
  • Patents and Chemical Probes: Look into the primary patent literature for this compound and other MET inhibitors, which often contain detailed biochemical profiling data.
  • Clinical Trial Registries: Check sites like ClinicalTrials.gov to see the current status and reported outcomes of trials involving these inhibitors.

References

Amuvatinib tumor response assessment RECIST 1.1

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes of Amuvatinib in SCLC

Assessment Metric Results
RECIST Version 1.1 [1] [2]
Study Design Phase 2, open-label, single-arm trial in platinum-refractory SCLC patients (N=23) [1] [2]
Intervention This compound (300 mg, orally, three times daily) + Platinum-Etoposide (EP) chemotherapy [1] [2]
Primary Endpoint Objective Response Rate (ORR); study required ≥3 centrally confirmed responses in first 21 subjects [1] [2]
Objective Response Rate (ORR) 4 Partial Responses (PRs) observed (17.4%); only 2 were centrally confirmed (8.7%) [1] [2]
Response Duration 119 and 151 days for the two centrally confirmed PRs [1] [2]
Disease Control 3 subjects (13%) had confirmed Stable Disease (SD) [1] [2]
Conclusion Did not meet primary endpoint; however, durable disease control in subjects with high c-Kit expression suggests potential for biomarker-selected patients [1] [2]

RECIST 1.1 Methodology for Tumor Assessment

The clinical trial used Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) as the standard methodology for objective assessment of tumor response [1] [2]. Here are the key aspects of this guideline relevant to the trial:

  • Purpose: RECIST 1.1 provides a standardized framework to evaluate changes in tumor burden in response to therapy, defining categories like Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD) [3].
  • Target Lesions: The guideline specifies measuring a maximum of five target lesions in total, with no more than two per organ [3] [4]. These lesions are selected based on their size and suitability for accurate repeated measurements.
  • Response Criteria:
    • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking the baseline sum diameters as a reference [3].
    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD [3].
    • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, with an absolute increase of at least 5 mm. The appearance of new lesions also constitutes PD [3].
  • Lymph Nodes: Pathological lymph nodes are considered measurable as target lesions if they have a short axis ≥15 mm. A lymph node that shrinks to <10 mm is considered normal [3].

Detailed Experimental Protocol

For clarity, the specific workflow of the cited this compound clinical trial is outlined below.

Start Patient Enrollment (N=23) A1 Baseline Tumor Assessment (Within 21 days pre-treatment) - CT/MRI scans - Identify & measure target lesions per RECIST 1.1 Start->A1 A2 Treatment Phase - this compound: 300 mg PO TID - Platinum-Etoposide (EP) - 21-day cycles A1->A2 A3 Follow-Up Tumor Assessments - Imaging every 6 weeks - Same conditions as baseline A2->A3 B1 3-day this compound run-in before Cycle 1 EP A2->B1 B2 Continue treatment until progression or unacceptable toxicity A2->B2 A4 Central & Local Review - Independent confirmation of response per RECIST 1.1 A3->A4 End Endpoint Evaluation - Objective Response Rate (ORR) - Response Duration - Disease Control A4->End

The experimental protocol for the "ESCAPE" trial [1] [2] was as follows:

  • Patient Population: Adults with extensive-stage or limited-stage SCLC who had either progressed during first-line platinum-etoposide (EP) chemotherapy or relapsed within 90 days of completing it [1] [2].
  • Treatment Regimen: Patients received the same EP regimen they had previously failed. This compound (300 mg, orally, three times daily) was added to this chemotherapy. In Cycle 1, a 3-day "run-in" of this compound alone was administered before the combined therapy [1] [2].
  • Tumor Assessment Schedule:
    • Baseline imaging (CT, MRI) was performed within 21 days before starting treatment.
    • Follow-up imaging was conducted every 6 weeks, using the same techniques as at baseline, to monitor changes in tumor burden [1] [2].
  • Response Evaluation: Tumor response was assessed locally at the study sites and also underwent central, independent review to confirm the findings according to RECIST 1.1 criteria [1] [2].

Interpretation of Findings and Context

  • Limited Efficacy in Unselected Population: The trial concluded that adding this compound to EP chemotherapy in an unselected, platinum-refractory SCLC population did not demonstrate sufficient efficacy to warrant further study in this broad context [1] [2].
  • Potential in Biomarker-Driven Subgroups: A notable finding was that the two subjects with high tumor expression of c-Kit experienced longer durations of disease control. This suggests that future research might focus on SCLC patients with high c-Kit expression as a potential biomarker for response [1] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.13651072 Da

Monoisotopic Mass

447.13651072 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SO9S6QZB4R

Drug Indication

Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells.

Pharmacology

Amuvatinib is an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit; SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

850879-09-3

Absorption Distribution and Excretion

Orally available

Wikipedia

Amuvatinib

Dates

Last modified: 08-15-2023
1: Phillip CJ, Zaman S, Shentu S, Balakrishnan K, Zhang J, Baladandayuthapani V, Taverna P, Redkar S, Wang M, Stellrecht CM, Gandhi V. Targeting MET kinase with the small-molecule inhibitor amuvatinib induces cytotoxicity in primary myeloma cells and cell lines. J Hematol Oncol. 2013 Dec 10;6:92. doi: 10.1186/1756-8722-6-92. PubMed PMID: 24326130; PubMed Central PMCID: PMC3878866.
2: Asiedu MK, Beauchamp-Perez FD, Ingle JN, Behrens MD, Radisky DC, Knutson KL. AXL induces epithelial-to-mesenchymal transition and regulates the function of breast cancer stem cells. Oncogene. 2014 Mar 6;33(10):1316-24. doi: 10.1038/onc.2013.57. Epub 2013 Mar 11. PubMed PMID: 23474758; PubMed Central PMCID: PMC3994701.
3: Tibes R, Fine G, Choy G, Redkar S, Taverna P, Oganesian A, Sahai A, Azab M, Tolcher AW. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2013 Feb;71(2):463-71. doi: 10.1007/s00280-012-2019-3. Epub 2012 Nov 23. PubMed PMID: 23178951.
4: Gujral TS, Karp RL, Finski A, Chan M, Schwartz PE, MacBeath G, Sorger P. Profiling phospho-signaling networks in breast cancer using reverse-phase protein arrays. Oncogene. 2013 Jul 18;32(29):3470-6. doi: 10.1038/onc.2012.378. Epub 2012 Sep 3. PubMed PMID: 22945653; PubMed Central PMCID: PMC3670968.
5: Choy G, Joshi-Hangal R, Oganesian A, Fine G, Rasmussen S, Collier J, Kissling J, Sahai A, Azab M, Redkar S. Safety, tolerability, and pharmacokinetics of amuvatinib from three phase 1 clinical studies in healthy volunteers. Cancer Chemother Pharmacol. 2012 Jul;70(1):183-90. doi: 10.1007/s00280-012-1821-2. Epub 2012 Feb 15. PubMed PMID: 22349808.
6: Zhao H, Luoto KR, Meng AX, Bristow RG. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination. Radiother Oncol. 2011 Oct;101(1):59-65. doi: 10.1016/j.radonc.2011.08.013. Epub 2011 Sep 6. PubMed PMID: 21903282.
7: Baxter PA, Thompson PA, McGuffey LM, Gibson BW, Dauser RC, Nuchtern JG, Shi C, Inloes R, Choy G, Redkar S, Blaney SM. Plasma and cerebrospinal fluid pharmacokinetics of MP470 in non-human primates. Cancer Chemother Pharmacol. 2011 Apr;67(4):809-12. doi: 10.1007/s00280-010-1380-3. Epub 2010 Jun 19. PubMed PMID: 20563581.
8: Welsh JW, Mahadevan D, Ellsworth R, Cooke L, Bearss D, Stea B. The c-Met receptor tyrosine kinase inhibitor MP470 radiosensitizes glioblastoma cells. Radiat Oncol. 2009 Dec 22;4:69. doi: 10.1186/1748-717X-4-69. PubMed PMID: 20028557; PubMed Central PMCID: PMC2806296.
9: Qi W, Cooke LS, Stejskal A, Riley C, Croce KD, Saldanha JW, Bearss D, Mahadevan D. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer. BMC Cancer. 2009 May 11;9:142. doi: 10.1186/1471-2407-9-142. PubMed PMID: 19432987; PubMed Central PMCID: PMC2685437.
10: Mahadevan D, Cooke L, Riley C, Swart R, Simons B, Della Croce K, Wisner L, Iorio M, Shakalya K, Garewal H, Nagle R, Bearss D. A novel tyrosine kinase switch is a mechanism of imatinib resistance in gastrointestinal stromal tumors. Oncogene. 2007 Jun 7;26(27):3909-19. Epub 2007 Feb 26. PubMed PMID: 17325667.

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